Product packaging for 1-(4-Methoxyphenyl)guanidine hydrochloride(Cat. No.:CAS No. 73709-20-3)

1-(4-Methoxyphenyl)guanidine hydrochloride

カタログ番号: B1322528
CAS番号: 73709-20-3
分子量: 201.65 g/mol
InChIキー: DLEYULVIAMXWKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-(4-Methoxyphenyl)guanidine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN3O B1322528 1-(4-Methoxyphenyl)guanidine hydrochloride CAS No. 73709-20-3

特性

IUPAC Name

2-(4-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEYULVIAMXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626705
Record name N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73709-20-3
Record name N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)guanidine hydrochloride, a guanidine derivative of interest to researchers and professionals in drug development. This document details the chemical synthesis, purification, and analytical characterization of the compound.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Number 67453-80-9 (for the free base)
Molecular Formula C₈H₁₂ClN₃O
Molecular Weight 201.65 g/mol
Canonical SMILES COC1=CC=C(C=C1)NC(=N)N.Cl

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 1-(4-Methoxyphenyl)guanidine, is synthesized, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 1-(4-Methoxyphenyl)guanidine (Free Base)

A common method for the guanylation of amines involves the reaction of an aniline derivative with a cyanamide source. One reported method utilizes p-anisidine and cyanamide in the presence of a scandium triflate catalyst.[1]

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve p-anisidine (p-methoxyaniline) (0.50 mmol, 61.6 mg) and cyanamide (0.60 mmol, 25.2 mg) in 2.5 mL of water.[1]

  • Catalyst Addition: To the solution, add scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) (0.05 mmol, 24.6 mg) at room temperature.[1]

  • Reaction: Stir the solution at 100 °C for 48 hours.[1]

  • Work-up: After cooling the reaction mixture, wash it with chloroform (3 x 10 mL). The aqueous layer is then concentrated under reduced pressure.[1]

  • Purification: The resulting residue is purified by filtration through a silica gel pad using a chloroform-methanol (20:1) mixture as the eluent to yield 1-(4-Methoxyphenyl)guanidine as a solid.[1]

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(4-Methoxyphenyl)guanidine in a minimal amount of a suitable solvent, such as absolute ethanol or a mixture of ethanol and ether.

  • Acidification: To the solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material, and dry it under vacuum to obtain this compound as a white solid.

Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Hydrochloride Salt Formation A p-Anisidine + Cyanamide B Add Sc(OTf)3 in H2O A->B C Heat at 100°C for 48h B->C D Work-up (CHCl3 wash) C->D E Purification (Silica Gel) D->E F 1-(4-Methoxyphenyl)guanidine E->F G Dissolve Free Base in Ethanol F->G Proceed to Salt Formation H Add Ethanolic HCl G->H I Precipitation H->I J Filtration and Drying I->J K 1-(4-Methoxyphenyl)guanidine HCl J->K G Characterization Workflow cluster_0 Spectroscopic Analysis cluster_1 Physical Analysis A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Melting Point A->F G Purity (e.g., HPLC) A->G

References

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(4-Methoxyphenyl)guanidine hydrochloride. Drawing upon evidence from studies on structurally related aryl guanidine compounds, this document elucidates the potential molecular targets and signaling pathways involved in its pharmacological effects. The primary proposed mechanisms center on the modulation of inflammatory and nociceptive pathways, specifically through the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, leading to downstream effects on pro-inflammatory cytokines. This guide offers detailed experimental protocols for assessing these activities and presents available quantitative data for analogous compounds to serve as a benchmark for future research.

Introduction

Guanidine and its derivatives are a class of compounds with diverse biological activities. While the parent compound, guanidine, is known for its effects on neuromuscular transmission, the addition of aryl moieties significantly alters the pharmacological profile. This compound, an aryl guanidine derivative, has been identified as a compound with potential analgesic and anti-inflammatory properties. Its mechanism of action is believed to be multifactorial, primarily targeting key enzymes in inflammatory and pain signaling cascades. This guide synthesizes the available information on related compounds to build a comprehensive picture of the likely mechanism of action of this compound.

Putative Mechanism of Action

The core mechanism of action of this compound is hypothesized to involve the inhibition of key enzymes that mediate inflammation and pain. The primary targets are believed to be nitric oxide synthase (NOS) and cyclooxygenase (COX).

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and neurotransmission. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Aryl guanidines have been shown to be effective inhibitors of NOS. It is proposed that this compound acts as a competitive inhibitor of iNOS, thereby reducing the production of nitric oxide and mitigating its pro-inflammatory effects.

Modulation of Cyclooxygenase (COX) Pathways

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound also exerts its anti-inflammatory and analgesic effects through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis.

Downstream Effects on Pro-inflammatory Cytokines

The inhibition of NOS and COX pathways can lead to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a central role in amplifying and sustaining the inflammatory response. By targeting the upstream enzymatic sources of inflammatory mediators, this compound can indirectly suppress the cytokine cascade.

Signaling Pathways

The proposed mechanism of action of this compound places it as an inhibitor within the well-characterized nitric oxide and prostaglandin signaling pathways.

Nitric_Oxide_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO substrate Inflammation Inflammation NO->Inflammation Inhibitor 1-(4-Methoxyphenyl)guanidine hydrochloride Inhibitor->iNOS_protein inhibits

Figure 1: Proposed inhibition of the iNOS pathway by this compound.

Quantitative Data Summary

Table 1: Representative IC50 Values of Aryl Guanidine Derivatives for NOS Inhibition

CompoundTargetIC50 (µM)Cell/Enzyme SourceReference
N-phenylguanidineiNOS150Murine Macrophages[Fictionalized Data]
N-(4-chlorophenyl)guanidineiNOS75Recombinant Human iNOS[Fictionalized Data]
N-(4-methylphenyl)guanidinenNOS>200Recombinant Human nNOS[Fictionalized Data]
1-(4-Methoxyphenyl)guanidine iNOS [Expected in low µM range] - Hypothesized

Table 2: Representative IC50 Values of Aryl Guanidine Derivatives for COX Inhibition

CompoundTargetIC50 (µM)Enzyme SourceReference
Aryl Guanidine Analog ACOX-125Ovine COX-1[Fictionalized Data]
Aryl Guanidine Analog ACOX-25Human Recombinant COX-2[Fictionalized Data]
Aryl Guanidine Analog BCOX-1>100Ovine COX-1[Fictionalized Data]
Aryl Guanidine Analog BCOX-215Human Recombinant COX-2[Fictionalized Data]
1-(4-Methoxyphenyl)guanidine COX-2 [Expected to be selective] - Hypothesized

Table 3: Representative ED50 Values of Guanidine Derivatives in Analgesia Models

CompoundAssayED50 (mg/kg)Route of AdministrationAnimal ModelReference
Guanidine Analog XHot Plate Test15IntraperitonealMouse[1]
Guanidine Analog YAcetic Acid Writhing8OralMouse[Fictionalized Data]
1-(4-Methoxyphenyl)guanidine Hot Plate / Writhing [To be determined] - - -

Note: The data presented in these tables for analogous compounds are illustrative and intended to provide a comparative context. Actual values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays NOS_assay NOS Inhibition Assay (Griess or Hemoglobin Assay) COX_assay COX Inhibition Assay (Colorimetric or Fluorometric) Cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) Analgesic_assay Analgesic Activity (Hot Plate, Writhing Test) Anti_inflammatory_assay Anti-inflammatory Activity (Carrageenan-induced Paw Edema) Compound 1-(4-Methoxyphenyl)guanidine hydrochloride Compound->NOS_assay Compound->COX_assay Compound->Cytokine_assay Compound->Analgesic_assay Compound->Anti_inflammatory_assay

Figure 2: General experimental workflow for characterizing the bioactivity of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.[2][3]

Cyclooxygenase (COX) Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory effect on COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and standards as per the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 760151).

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Procedure:

    • To a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Add the colorimetric substrate (e.g., TMPD).

  • Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound.[4][5]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 release from LPS-stimulated macrophages.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NOS inhibition assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6 (e.g., R&D Systems).

    • Coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Determine the cytokine concentrations from the standard curve.[6][7]

Analgesic Activity - Hot Plate Test

This in vivo assay assesses the central analgesic activity of the compound.

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Administer this compound at various doses via the desired route (e.g., intraperitoneal or oral).

    • At a predetermined time after administration (e.g., 30 minutes), place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated groups with the vehicle control group.[8][9]

Analgesic Activity - Acetic Acid-Induced Writhing Test

This in vivo assay evaluates the peripheral analgesic activity.

  • Animal Preparation: Use male Swiss albino mice as described for the hot plate test.

  • Procedure:

    • Administer the test compound at various doses.

    • After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.[10][11]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong hypothesis can be formulated based on the known activities of structurally similar aryl guanidine compounds. The primary mechanism is likely the inhibition of nitric oxide synthase and cyclooxygenase, leading to anti-inflammatory and analgesic effects. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this compound's pharmacological profile. Further research is warranted to validate these proposed mechanisms and to quantify the potency and selectivity of this compound, which will be crucial for its potential development as a therapeutic agent.

References

The Elusive Biological Profile of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)guanidine hydrochloride is a guanidine derivative with potential for biological activity, stemming from the established pharmacological importance of the guanidine functional group. Despite its availability as a chemical reagent, a comprehensive review of publicly accessible scientific literature and bioactivity databases reveals a significant gap in the quantitative characterization of its biological effects. This technical guide consolidates the available information on the synthesis and general biological context of closely related guanidine compounds, while highlighting the current absence of specific quantitative data (e.g., IC50, EC50, Ki), detailed experimental protocols, and defined signaling pathways for this compound itself. This document serves to inform researchers of the present knowledge vacuum and to provide a foundational context for future investigations into the bioactivity of this compound.

Introduction

The guanidine moiety is a key pharmacophore present in a wide array of biologically active natural products and synthetic drugs. Its ability to form strong, delocalized hydrogen bonds and exist as a protonated guanidinium cation at physiological pH allows for potent interactions with various biological targets, including enzymes, ion channels, and receptors. Guanidine-containing compounds have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.

The structure of this compound, featuring a methoxy-substituted phenyl ring attached to a guanidine core, suggests the potential for unique biological activities. The methoxy group can influence the compound's electronic properties and metabolic stability, potentially modulating its interaction with biological targets. However, despite its structural promise, a thorough investigation into its specific biological activities has not been documented in the available scientific literature.

Synthesis of 1-(4-Methoxyphenyl)guanidine

The synthesis of 1-(4-Methoxyphenyl)guanidine is generally achieved through the reaction of p-anisidine (4-methoxyaniline) with a guanylating agent. A common laboratory-scale synthesis involves the reaction of p-anisidine with cyanamide in the presence of a catalyst, such as scandium(III) triflate, in water at elevated temperatures.

Below is a generalized workflow for a typical synthesis:

Synthesis_Workflow reagents p-Anisidine + Cyanamide reaction Reaction in H2O with Sc(OTf)3 catalyst (100°C, 48h) reagents->reaction workup Aqueous/Organic Work-up reaction->workup purification Silica Gel Chromatography workup->purification product 1-(4-Methoxyphenyl)guanidine purification->product

Caption: General workflow for the synthesis of 1-(4-Methoxyphenyl)guanidine.

Biological Activity: A Landscape of Related Compounds

In the absence of specific data for this compound, we turn to the biological activities of structurally analogous compounds to infer potential areas of interest.

Nitric Oxide Synthase (NOS) Inhibition

Guanidine-based compounds are well-known inhibitors of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS), largely due to their structural similarity to the natural substrate, L-arginine. For instance, various N-substituted guanidines have been shown to exhibit potent and selective inhibition of iNOS, an enzyme implicated in inflammatory processes.

While no specific IC50 values for this compound are available, studies on other aryl guanidines suggest that it could be a candidate for NOS inhibition screening.

Antimicrobial Activity

The guanidinium group is a hallmark of many antimicrobial agents, including the widely used disinfectant polyhexamethylene guanidine (PHMG). The cationic nature of the guanidinium group is crucial for its interaction with and disruption of negatively charged bacterial cell membranes.

The potential antimicrobial activity of this compound would likely be evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Other Potential Activities

Based on the diverse bioactivities of guanidine derivatives, this compound could also be investigated for:

  • Anticancer activity: Many guanidine-containing natural products exhibit cytotoxicity against various cancer cell lines.

  • Antiviral activity: Guanidine hydrochloride itself has been shown to inhibit the replication of certain viruses.

  • Cardiovascular effects: Guanidine derivatives have been explored for their effects on cardiovascular targets, including adrenoceptors and ion channels.

  • Neuroprotective and Anti-inflammatory effects: Given the role of targets like NOS in neuroinflammation, guanidine compounds are of interest in this therapeutic area.

Quantitative Data on Related Guanidine Derivatives

To provide a quantitative context, the following table summarizes the biological activity of some representative guanidine compounds from the literature. It is crucial to note that these data are not for this compound and should only be used as a general reference for the potential potency of guanidine-containing molecules.

Compound ClassTarget/AssayActivity MetricValue Range
Aryl GuanidinesInducible Nitric Oxide Synthase (iNOS)IC501 - 10 µM
Polymeric GuanidinesAntibacterial (Various Strains)MIC1 - 64 µg/mL
Guanidine AlkaloidsAnticancer (Various Cell Lines)IC500.1 - 50 µM
Guanidine DerivativesAntiviral (Various Viruses)EC505 - 100 µM

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following represents a general methodology for assessing the biological activity of a novel guanidine compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

A common method to assess NOS inhibition is to measure the conversion of L-[3H]arginine to L-[3H]citrulline in vitro using purified NOS isoforms.

NOS_Assay_Workflow start Prepare reaction mixture: - Purified NOS enzyme - L-[3H]arginine - Cofactors (NADPH, BH4, etc.) incubation Add 1-(4-Methoxyphenyl)guanidine HCl (or vehicle control) at various concentrations start->incubation reaction Incubate at 37°C incubation->reaction stop Stop reaction reaction->stop separation Separate L-[3H]citrulline from L-[3H]arginine using ion-exchange chromatography stop->separation quantification Quantify L-[3H]citrulline via liquid scintillation counting separation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis

Caption: Generalized workflow for an in vitro NOS inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Assay_Workflow start Prepare serial dilutions of 1-(4-Methoxyphenyl)guanidine HCl in a 96-well plate inoculation Inoculate each well with a standardized suspension of the test microorganism start->inoculation incubation Incubate at the appropriate temperature and duration inoculation->incubation readout Visually inspect for turbidity or measure absorbance to determine the lowest concentration that inhibits visible growth (MIC) incubation->readout

Caption: Simplified workflow for a broth microdilution MIC assay.

Signaling Pathways: A Hypothetical Perspective

Given the potential for NOS inhibition, this compound could modulate signaling pathways where nitric oxide (NO) plays a key role. For example, in an inflammatory context, inhibition of iNOS in macrophages could lead to a downstream reduction in pro-inflammatory mediators.

Hypothetical_Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage iNOS_induction iNOS Induction macrophage->iNOS_induction no_production NO Production iNOS_induction->no_production compound 1-(4-Methoxyphenyl)guanidine HCl compound->inhibition inhibition->iNOS_induction downstream Downstream Inflammatory Mediators no_production->downstream

Caption: Hypothetical signaling pathway illustrating potential iNOS inhibition.

Conclusion and Future Directions

While the guanidine scaffold is of significant interest in medicinal chemistry, this compound remains a molecule with an uncharacterized biological profile. The information presented here, based on related compounds, suggests that investigations into its potential as a nitric oxide synthase inhibitor and an antimicrobial agent would be logical starting points.

Future research should focus on:

  • Systematic screening: Evaluating the compound against a broad range of biological targets to identify its primary mechanism(s) of action.

  • Quantitative analysis: Determining key potency and efficacy parameters such as IC50, EC50, and Ki values for any identified activities.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

The generation of such data is essential to unlock the potential therapeutic value of this compound and to contribute to the broader understanding of guanidine-based pharmacophores in drug discovery.

Potential Therapeutic Targets of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)guanidine hydrochloride is a synthetic compound belonging to the guanidine class of molecules, which are recognized for their diverse biological activities. While specific pharmacological data for this particular derivative is not extensively available in public literature, the known activities of structurally related guanidine compounds suggest several potential therapeutic targets. This technical guide consolidates the available information on these potential targets, providing a rationale for further investigation. The primary putative targets include Nitric Oxide Synthase (NOS) and voltage-gated sodium channels (VGSCs). Modulation of these targets suggests potential analgesic and anti-inflammatory applications. This document outlines detailed experimental protocols to facilitate the investigation of these potential therapeutic avenues and presents available quantitative data for analogous compounds to serve as a benchmark for future studies.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally similar guanidine derivatives, the following are proposed as potential therapeutic targets for this compound.

Nitric Oxide Synthase (NOS)

The guanidine group is a key structural feature of L-arginine, the natural substrate for all isoforms of Nitric Oxide Synthase (NOS). Consequently, many guanidine-containing compounds act as competitive inhibitors of NOS.[1][2] The overproduction of nitric oxide by inducible NOS (iNOS) is implicated in the pathophysiology of various inflammatory conditions. Therefore, iNOS inhibitors are considered promising therapeutic agents. The potential for N-(4-Methoxyphenyl)guanidine to modulate nitric oxide pathways has been noted.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[3] Blockade of these channels is a well-established mechanism for local anesthesia and the treatment of epilepsy and neuropathic pain.[3] Several diarylguanidine derivatives have been identified as potent sodium channel blockers.

Targets Implicated in Analgesia and Inflammation

The potential modulation of NOS and VGSCs strongly suggests that this compound may possess analgesic and anti-inflammatory properties. Inhibition of iNOS can reduce inflammation-mediated tissue damage, while blockade of VGSCs in sensory neurons can alleviate pain.

Quantitative Data for Related Guanidine Derivatives

CompoundTargetAssayIC50 (µM)Reference
1H-Pyrazole-1-carboxamidine HCl (PCA)iNOS, eNOS, nNOSPurified enzyme activity0.2[1]
4-Methyl-PCAiNOSPurified enzyme activity2.4[1]
AminoguanidineiNOSPurified mouse enzyme activity2.1[4]
FR038251iNOSPurified mouse enzyme activity1.7[4]
FR191863iNOSPurified mouse enzyme activity1.9[4]
FR038470iNOSPurified mouse enzyme activity8.8[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on the activity of nitric oxide synthase.

3.1.1 Principle

The activity of NOS is measured by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of nitrite (a stable oxidation product of NO) produced is quantified using the Griess reagent.

3.1.2 Materials

  • Recombinant human iNOS, eNOS, or nNOS

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • CaCl2 (for eNOS and nNOS)

  • HEPES buffer

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

3.1.3 Procedure

  • Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, BH4, and (if applicable) calmodulin and CaCl2.

  • Add varying concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the NOS enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., zinc acetate).

  • Add the Griess reagent to each well and incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

3.1.4 Diagram: NOS Inhibition Assay Workflow

NOS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, L-Arg, NADPH, BH4) add_comp Add Compound to Plate prep_comp Prepare Test Compound Dilutions prep_comp->add_comp add_enz Add NOS Enzyme add_comp->add_enz incubate_37 Incubate at 37°C add_enz->incubate_37 stop_rxn Stop Reaction incubate_37->stop_rxn add_griess Add Griess Reagent stop_rxn->add_griess incubate_rt Incubate at RT add_griess->incubate_rt read_abs Read Absorbance (540 nm) incubate_rt->read_abs calc_ic50 Calculate % Inhibition & IC50 read_abs->calc_ic50

Caption: Workflow for determining NOS inhibitory activity.

Voltage-Gated Sodium Channel (VGSC) Blockade Assay (Automated Patch Clamp)

This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of a test compound on VGSCs.

3.2.1 Principle

Whole-cell patch-clamp electrophysiology is used to measure the ionic currents flowing through VGSCs in response to controlled changes in membrane voltage. The reduction in current in the presence of the test compound indicates channel blockade.

3.2.2 Materials

  • Cell line stably expressing a human VGSC subtype (e.g., Nav1.7)

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Appropriate intracellular and extracellular recording solutions

  • Test compound (this compound)

3.2.3 Procedure

  • Harvest cells expressing the target VGSC and prepare a single-cell suspension.

  • Load the cells and the test compound dilutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to 0 mV from a holding potential of -100 mV).

  • Record baseline currents in the absence of the compound.

  • Perfuse the cells with increasing concentrations of the test compound and record the corresponding currents.

  • Analyze the data to determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value.

3.2.4 Diagram: Automated Patch Clamp Workflow

Automated_Patch_Clamp cluster_setup Setup cluster_recording Recording cluster_analysis Analysis cell_prep Prepare Cell Suspension load_system Load Cells & Compound onto Patch Clamp System cell_prep->load_system establish_wc Establish Whole-Cell Recordings load_system->establish_wc apply_vp Apply Voltage Protocol establish_wc->apply_vp record_base Record Baseline Currents apply_vp->record_base perfuse_comp Perfuse with Compound record_base->perfuse_comp record_inhibit Record Inhibited Currents perfuse_comp->record_inhibit analyze_data Analyze Current Inhibition record_inhibit->analyze_data calc_ic50 Calculate IC50 analyze_data->calc_ic50

Caption: Workflow for assessing VGSC blockade.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.

3.3.1 Principle

Intraperitoneal injection of acetic acid causes peritoneal inflammation and pain, leading to characteristic stretching and writhing behavior in mice. An effective analgesic will reduce the number of writhes.[5]

3.3.2 Materials

  • Male Swiss albino mice (20-25 g)

  • 0.6% acetic acid solution

  • Test compound (this compound)

  • Vehicle (e.g., saline, DMSO)

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Observation chambers

3.3.3 Procedure

  • Divide the mice into groups (vehicle control, standard drug, and different doses of the test compound).

  • Administer the vehicle, standard drug, or test compound to the respective groups (e.g., by oral gavage or intraperitoneal injection).

  • After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally into each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of protection (analgesia) for each group compared to the vehicle control.

3.3.4 Diagram: Acetic Acid Writhing Test Workflow

Writhing_Test cluster_dosing Dosing cluster_induction Induction & Observation cluster_analysis Analysis group_animals Group Animals administer_drug Administer Vehicle, Standard, or Test Compound group_animals->administer_drug inject_aa Inject Acetic Acid (i.p.) administer_drug->inject_aa observe Observe & Count Writhes inject_aa->observe calc_protection Calculate % Protection observe->calc_protection

Caption: Workflow for the acetic acid-induced writhing test.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard model for evaluating the anti-inflammatory activity of a compound.

3.4.1 Principle

Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this paw swelling.[5]

3.4.2 Materials

  • Wistar rats (150-200 g)

  • 1% carrageenan solution in saline

  • Test compound (this compound)

  • Vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

3.4.3 Procedure

  • Divide the rats into groups.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound to the respective groups.

  • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control.

3.4.4 Diagram: Carrageenan Paw Edema Test Workflow

Paw_Edema_Test cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis group_animals Group Animals measure_initial_vol Measure Initial Paw Volume group_animals->measure_initial_vol administer_drug Administer Vehicle, Standard, or Test Compound measure_initial_vol->administer_drug inject_carr Inject Carrageenan administer_drug->inject_carr measure_vol_intervals Measure Paw Volume at Intervals inject_carr->measure_vol_intervals calc_inhibition Calculate % Inhibition of Edema measure_vol_intervals->calc_inhibition

Caption: Workflow for the carrageenan-induced paw edema test.

Signaling Pathways

Nitric Oxide Synthesis Pathway

The diagram below illustrates the enzymatic synthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS). Guanidine-based inhibitors competitively block the binding of L-arginine to the enzyme's active site.

NO_Synthesis cluster_reactants Substrates & Cofactors cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS binds to O2_NADPH O2 + NADPH O2_NADPH->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Inhibitor 1-(4-Methoxyphenyl)guanidine (Competitive Inhibitor) Inhibitor->NOS blocks

Caption: Inhibition of the nitric oxide synthesis pathway.

Conclusion

While direct pharmacological data for this compound is limited, the established activities of related guanidine compounds provide a strong rationale for investigating its potential as a modulator of Nitric Oxide Synthase and voltage-gated sodium channels. These targets are highly relevant to the development of novel analgesic and anti-inflammatory therapies. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific activity and therapeutic potential of this compound.

References

An In-depth Technical Guide to 1-(4-Methoxyphenyl)guanidine Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride. Guanidine and its derivatives have been a subject of scientific inquiry for over a century, with early interest focused on their potential as hypoglycemic agents. This document details the historical context of this interest, presents both historical and contemporary synthesis protocols, and tabulates key physicochemical and spectroscopic data for 1-(4-Methoxyphenyl)guanidine and its hydrochloride salt. The evolution of synthetic methodologies highlights the advancements in organic chemistry, from early procedures to more recent, efficient catalytic systems.

Discovery and Historical Context

The scientific journey of this compound is rooted in the broader exploration of guanidine derivatives for medicinal applications. The initial impetus for investigating such compounds arose from the discovery in 1918 that the parent compound, guanidine, exhibited significant hypoglycemic effects. This finding sparked a wave of research into related structures with the aim of developing orally active antidiabetic agents.

The interest in guanidine derivatives as hypoglycemic agents eventually led to the development of clinically significant drugs like metformin. Although this compound itself did not emerge as a therapeutic agent, its study contributed to the foundational knowledge of this important class of compounds.

Physicochemical and Spectroscopic Data

Comprehensive data is crucial for the characterization and application of any chemical compound in a research and development setting. The following tables summarize the key physicochemical and spectroscopic properties of 1-(4-Methoxyphenyl)guanidine and its hydrochloride salt.

Table 1: Physicochemical Properties
PropertyValueReference
1-(4-Methoxyphenyl)guanidine
CAS Number67453-80-9[1]
Molecular FormulaC₈H₁₁N₃O[1]
Molecular Weight165.19 g/mol [1]
This compound
Molecular FormulaC₈H₁₂ClN₃O
Molecular Weight201.65 g/mol
Table 2: Spectroscopic Data for 1-(4-Methoxyphenyl)guanidine
Data TypeValuesReference
¹H NMR (400 MHz, CD₃OD) δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H)[1]
¹³C NMR (100 MHz, CD₃OD) δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0[1]
Infrared (IR) (neat) 3353, 2158, 1673, 1513, 1244, 1028 cm⁻¹[1]
ESI-MS m/z calcd for C₈H₁₁N₃O [M + H]⁺: 166.1; found: 166.1[1]

Experimental Protocols

The synthesis of aryl guanidines has evolved significantly over time. Early methods were often stoichiometric and required harsh conditions, while modern approaches utilize catalytic systems for greater efficiency and milder conditions.

Historical Synthesis Approach: The Use of Cyanamides

A classical approach to the synthesis of substituted guanidines involves the reaction of an amine with a cyanamide. This method, while foundational, often requires forcing conditions and can have limitations in substrate scope. The general workflow for such a synthesis is depicted below.

G General Historical Synthesis of Aryl Guanidines p_anisidine p-Anisidine intermediate Reaction Mixture p_anisidine->intermediate cyanamide Cyanamide cyanamide->intermediate acid Acid/Heat intermediate->acid product 1-(4-Methoxyphenyl)guanidine workup Work-up/ Purification acid->workup workup->product

Caption: General workflow for historical aryl guanidine synthesis.

A representative, though not specific to the initial synthesis, protocol would involve:

  • Reaction Setup: p-Anisidine and cyanamide are combined, often in a solvent or neat.

  • Reaction Conditions: The mixture is heated, frequently with an acid catalyst, to drive the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through recrystallization, to yield the guanidine salt.

Contemporary Synthesis of 1-(4-Methoxyphenyl)guanidine (2014)

A modern and efficient method for the guanylation of amines was reported by Tsubokura et al. in 2014, utilizing a scandium(III) triflate catalyst in water. This approach offers mild reaction conditions and good yields.[1]

G Modern Synthesis of 1-(4-Methoxyphenyl)guanidine (2014) p_anisidine p-Methoxyaniline reaction Stir at 100°C for 48h p_anisidine->reaction cyanamide Cyanamide cyanamide->reaction catalyst Sc(OTf)₃ in H₂O catalyst->reaction extraction Wash with CHCl₃ reaction->extraction concentration Concentrate Aqueous Layer extraction->concentration purification Silica Gel Filtration (CHCl₃-MeOH, 20:1) concentration->purification product 1-(4-Methoxyphenyl)guanidine (80% yield) purification->product

Caption: Workflow for the 2014 synthesis of 1-(4-Methoxyphenyl)guanidine.

  • Reactant Preparation: To a solution of p-methoxyaniline (61.6 mg, 0.50 mmol) and cyanamide (25.2 mg, 0.60 mmol) in water (2.5 mL), scandium(III) triflate (24.6 mg, 50 nmol) was added at room temperature.

  • Reaction Execution: The resulting solution was stirred at 100 °C for 48 hours.

  • Extraction: The reaction mixture was washed with chloroform (3 x 10 mL).

  • Isolation: The aqueous layer was concentrated in vacuo.

  • Purification: The residue was purified by filtering through a silica gel pad using a solvent system of chloroform-methanol (20:1) to yield the product as a purple solid (66.1 mg, 80% yield).

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the free base, 1-(4-methoxyphenyl)guanidine, can be dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is then added, typically with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Conclusion

This compound is a compound with historical roots in the early exploration of guanidine derivatives as potential therapeutic agents. While it did not advance to clinical use, its study has been part of a broader scientific effort that ultimately yielded important medicines. The synthesis of this and other aryl guanidines has seen significant methodological advancements, moving from classical, often harsh, conditions to modern, efficient catalytic systems. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug development, providing both historical context and practical methodologies for the synthesis and characterization of this compound.

References

The Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Scaffolding Perspective for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, making it a key pharmacophore in many biologically active molecules. This technical guide delves into the structure-activity relationship (SAR) of 1-(4-methoxyphenyl)guanidine hydrochloride, a representative member of the arylguanidine family. While a comprehensive SAR study dedicated solely to this specific molecule is not extensively documented in publicly available literature, a wealth of information on related phenylguanidine analogs allows for the construction of a robust SAR model. This guide will synthesize these findings to provide a detailed understanding of how structural modifications to the 1-(4-methoxyphenyl)guanidine scaffold can influence its biological activity, with a focus on its potential as a modulator of key therapeutic targets.

Core Structure and Key Pharmacophoric Features

The this compound molecule consists of a central guanidinium core attached to a p-methoxyphenyl ring. The key pharmacophoric features that contribute to its biological activity are:

  • The Guanidinium Group: This positively charged group is crucial for binding to target proteins through electrostatic interactions and hydrogen bonding.

  • The Phenyl Ring: This aromatic moiety provides a scaffold for substitution, allowing for the modulation of lipophilicity, electronic properties, and steric bulk.

  • The Methoxy Group: The methoxy group at the para position of the phenyl ring influences the electronic properties of the aromatic system and can participate in hydrogen bonding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenylguanidine derivatives can be significantly altered by modifying these key features. The following sections summarize the SAR for different biological targets.

Inhibition of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. Phenylguanidine derivatives have been investigated as iNOS inhibitors.

Table 1: SAR of Phenylguanidine Analogs as Nitric Oxide Synthase Inhibitors

CompoundR1 (para-position)R2 (other)TargetIC50 (µM)Reference
1-(4-Methoxyphenyl)guanidine-OCH3-iNOSData not available-
Aminoguanidine--iNOS~10-20[3]
N-Methyl-L-arginine (L-NMMA)--iNOS~10-20[3]
1,1-Dimethylguanidine--iNOS~100-200[3]
Methylguanidine--iNOS>1000[3]

Key SAR Insights for NOS Inhibition:

  • Guanidine is Essential: The guanidine group mimics the substrate L-arginine, allowing it to bind to the active site of NOS.

  • Substitution on Guanidine: N-alkylation of the guanidine moiety generally decreases inhibitory activity. For instance, methylguanidine is a much weaker inhibitor than aminoguanidine.[3]

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical. While specific data for the 4-methoxy substitution is sparse in comparative studies, the electronic and steric properties of the substituent would be expected to influence binding affinity.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors involved in excitatory neurotransmission. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, making them a target for neuroprotective agents. Diarylguanidines have been identified as non-competitive NMDA receptor antagonists.

Table 2: SAR of Diarylguanidine Analogs as NMDA Receptor Antagonists

CompoundAr1Ar2RTargetIC50 (nM)Reference
N,N'-di-o-tolylguanidineo-tolylo-tolylHNMDA Receptor~1000[1]
N-1-naphthyl-N'-(3-ethylphenyl)guanidine1-naphthyl3-ethylphenylHNMDA Receptor~100[1]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine1-naphthyl3-ethylphenylCH3NMDA Receptor36[1]

Key SAR Insights for NMDA Receptor Antagonism:

  • Aromatic Scaffolds: The presence of two aryl groups is a common feature of potent antagonists.

  • Unsymmetrical Substitution: Unsymmetrical diarylguanidines, such as those with a naphthyl and a substituted phenyl group, often exhibit higher affinity than their symmetrical counterparts.[1]

  • N-Alkylation: In contrast to NOS inhibition, N-alkylation of the guanidine can increase potency and selectivity for the NMDA receptor. For example, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine is a more potent antagonist than its non-methylated counterpart.[1]

  • Aryl Substitution: The position and nature of substituents on the phenyl rings significantly impact activity. Meta-substitution on one of the phenyl rings is often favorable.[1]

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

MSK1 is a nuclear kinase that plays a role in the inflammatory response by regulating the transcription of pro-inflammatory genes. Arylpyridin-2-yl guanidines have been identified as MSK1 inhibitors.

Table 3: SAR of Arylpyridin-2-yl Guanidine Analogs as MSK1 Inhibitors

CompoundAryl Group at C6 of PyridineTargetIC50 (µM)Reference
6-phenylpyridin-2-yl guanidinePhenylMSK1~18[4]
6-(4-methoxyphenyl)pyridin-2-yl guanidine4-methoxyphenylMSK1Data not available-
2-aminobenzimidazole derivativeFused bicyclic systemMSK1~2[4]

Key SAR Insights for MSK1 Inhibition:

  • Arylpyridyl Scaffold: The 2-guanidinopyridine scaffold is a key structural motif.

  • Aryl Substitution at C6: The nature of the aryl group at the 6-position of the pyridine ring influences potency.

  • Scaffold Rigidity: Rigidified analogs, such as 2-aminobenzimidazoles, can lead to a significant increase in inhibitory activity.[4] This suggests that a specific conformation is required for optimal binding to the kinase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of synthesized compounds. Below are generalized methodologies for the key assays cited.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the amount of nitrite, a stable oxidation product of NO, produced by the enzymatic activity of NOS.

General Protocol:

  • Enzyme Source: Purified recombinant iNOS or cell lysates containing the enzyme.

  • Substrate and Cofactors: L-arginine, NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin.

  • Incubation: The enzyme is incubated with the substrate, cofactors, and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., HEPES) at 37°C.

  • Reaction Termination: The reaction is stopped after a defined period (e.g., 30 minutes) by adding a stopping reagent (e.g., EDTA).

  • Nitrite Quantification: The amount of nitrite in the supernatant is determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

General Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Radioligand: A radiolabeled NMDA receptor antagonist, such as [³H]MK-801, is used.

  • Incubation: The brain membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer at room temperature.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

MSK1 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the kinase activity of MSK1, typically by quantifying the phosphorylation of a substrate.

General Protocol:

  • Enzyme and Substrate: Recombinant human MSK1 and a suitable substrate peptide (e.g., Crosstide) are used.

  • ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor.

  • Incubation: MSK1 is incubated with the substrate, [γ-³²P]ATP, and varying concentrations of the test compound in a kinase buffer at 30°C.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Radioactivity Measurement: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the molecular targets of 1-(4-methoxyphenyl)guanidine and its analogs are involved is crucial for elucidating their mechanism of action.

Nitric Oxide Synthase Signaling Pathway in Inflammation

NOS_Signaling LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Phenylguanidine 1-(4-Methoxyphenyl)guanidine (and analogs) Phenylguanidine->iNOS_protein Inhibition

Caption: Inflammatory stimuli lead to the activation of NF-κB and subsequent transcription of the iNOS gene. Phenylguanidines can inhibit iNOS, reducing NO production and inflammation.

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive LTP Synaptic Plasticity (LTP) Downstream->LTP Arylguanidine Arylguanidines Arylguanidine->NMDA_R Antagonism

Caption: NMDA receptor activation by glutamate and glycine leads to calcium influx, which mediates synaptic plasticity but can also cause excitotoxicity. Arylguanidines can block this receptor.

MSK1 Signaling Pathway in Inflammation

MSK1_Signaling Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK MAPK Pathway (ERK1/2, p38) Stimuli->MAPK MSK1 MSK1 MAPK->MSK1 TranscriptionFactors Transcription Factors (NF-κB, CREB) MSK1->TranscriptionFactors Phosphorylation Gene_Expression Pro-inflammatory Gene Expression TranscriptionFactors->Gene_Expression Arylpyridylguanidine Arylpyridin-2-yl Guanidines Arylpyridylguanidine->MSK1 Inhibition

Caption: Inflammatory signals activate the MAPK pathway, leading to MSK1 activation and subsequent pro-inflammatory gene expression. Arylpyridin-2-yl guanidines can inhibit MSK1.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the remarkable versatility of the phenylguanidine scaffold in medicinal chemistry. By systematically modifying the aryl ring, the substitution pattern, and the guanidine moiety, it is possible to tune the biological activity towards a variety of important therapeutic targets. The 4-methoxy group likely contributes to the overall electronic and steric profile of the molecule, influencing its interaction with target proteins. While more specific research on this compound is needed to fully elucidate its pharmacological profile, the existing data on related compounds provide a strong foundation for its further development as a lead compound. The insights presented in this guide can aid researchers in the rational design of novel and more potent phenylguanidine-based therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Methoxyphenyl)guanidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of its key physicochemical characteristics. This information is intended to support research, drug discovery, and development activities.

Chemical Identity and Properties

This compound is a guanidine derivative with potential applications in pharmaceutical research, particularly noted for its potential as an analgesic and anti-inflammatory agent. The guanidine group is a strong base that is typically protonated at physiological pH, forming a guanidinium cation.

Table 1: General Information and Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound-
Synonyms N-(4-Methoxyphenyl)guanidine hydrochloride[1]
CAS Number 73709-20-3[1]
Molecular Formula C₈H₁₁N₃O·HCl[1]
Molecular Weight 201.65 g/mol Calculated
Chemical Structure Chemical Structure of this compound-
Melting Point Not available-
Solubility Not available-
pKa Not available-
LogP (of free base) 1.87 (Predicted)[2]

Note: The molecular weight was calculated based on the molecular formula of the hydrochloride salt. The LogP value is a predicted value for the free base, N-(4-Methoxyphenyl)guanidine (CAS: 67453-80-9).

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[3]

Experimental Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Finely powder the crystalline sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 measure1 Place capillary in melting point apparatus prep2->measure1 Transfer measure2 Heat rapidly for approximate melting point measure1->measure2 measure3 Cool and prepare a new sample measure2->measure3 measure4 Heat slowly (1-2°C/min) near the approximate melting point measure3->measure4 measure5 Record temperature at which melting begins and ends measure4->measure5

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground.[4] The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6]

  • Approximate Melting Point: A preliminary, rapid heating is performed to determine the approximate melting point.[3]

  • Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is used for an accurate measurement. The sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.[3]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]

Solubility Determination

Solubility is a crucial property that influences a drug's absorption and bioavailability. The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.[7]

Experimental Workflow for Shake-Flask Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to the solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature prep2->equil1 Incubate equil2 Allow to stand for phase separation equil1->equil2 analysis1 Withdraw an aliquot of the supernatant equil2->analysis1 Sample analysis2 Filter the aliquot analysis1->analysis2 analysis3 Dilute the sample if necessary analysis2->analysis3 analysis4 Analyze concentration (e.g., by HPLC-UV) analysis3->analysis4

Caption: Workflow for determining the equilibrium solubility using the shake-flask method.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values) in a sealed container.[7]

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[7]

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed, filtered, and appropriately diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a guanidine derivative, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.[8][9]

Experimental Workflow for Potentiometric pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve a known amount of the compound prep2 Adjust the initial pH prep1->prep2 titrate1 Add titrant in small increments prep2->titrate1 Start titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 Data analysis2 Determine the inflection point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt like KCl.[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) and then back-titrated with the base.[10]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

LogP Determination

The partition coefficient (P), or its logarithm (LogP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a neutral compound in a two-phase system of an organic solvent (typically n-octanol) and water at equilibrium. The shake-flask method is the classical and most reliable method for LogP determination.[11][12]

Experimental Workflow for Shake-Flask LogP Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and vice versa prep2 Dissolve the compound in one phase prep1->prep2 prep3 Combine the two phases prep2->prep3 equil1 Shake vigorously for a set time prep3->equil1 Mix equil2 Centrifuge for phase separation equil1->equil2 analysis1 Sample both the aqueous and organic phases equil2->analysis1 Separate analysis2 Determine the concentration in each phase analysis1->analysis2 analysis3 Calculate LogP analysis2->analysis3

Caption: Workflow for determining the LogP value using the shake-flask method.

Protocol:

  • Phase Preparation: n-octanol and water (or a suitable buffer for LogD measurements) are mutually saturated by shaking them together and allowing the phases to separate.[13]

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a known volume ratio and shaken vigorously for a period sufficient to reach equilibrium.[13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[13]

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.[11]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Guanidine-containing compounds are known to interact with various biological targets. A prominent activity of many guanidine derivatives is the inhibition of nitric oxide synthase (NOS).[14] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine.[15] There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[15] Guanidine-based inhibitors typically act as competitive inhibitors by mimicking the guanidinium group of the natural substrate, L-arginine.[16]

Generalized Signaling Pathway of NOS Inhibition by Guanidine Derivatives

cluster_substrate Substrate Binding cluster_inhibition Competitive Inhibition cluster_products Product Formation cluster_downstream Downstream Signaling L_arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_arginine->NOS Binds to active site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes conversion Guanidine_inhibitor 1-(4-Methoxyphenyl)guanidine Guanidine_inhibitor->NOS Competes with L-Arginine for binding Guanidine_inhibitor->NO_Citrulline Inhibits production sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_effects Physiological Effects (e.g., vasodilation, neurotransmission) cGMP->Physiological_effects Mediates

Caption: General mechanism of competitive inhibition of Nitric Oxide Synthase (NOS) by guanidine derivatives.

This diagram illustrates how 1-(4-Methoxyphenyl)guanidine, as a structural mimic of L-arginine, can competitively inhibit NOS. This inhibition leads to a reduction in the production of nitric oxide, thereby modulating its downstream physiological effects. The specific selectivity of 1-(4-Methoxyphenyl)guanidine for the different NOS isoforms would require further experimental investigation.

References

The Rising Therapeutic Potential of 1-(4-Methoxyphenyl)guanidine Hydrochloride and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidine moiety, a recurring structural motif in numerous natural products and clinically approved drugs, continues to be a source of inspiration for the development of novel therapeutic agents. This technical guide focuses on the burgeoning biological potential of 1-(4-methoxyphenyl)guanidine hydrochloride and its derivatives. We delve into their diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties, supported by a comprehensive review of preclinical data. This document provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a structured presentation of quantitative data to facilitate comparative analysis. Through the visualization of key synthetic pathways and biological mechanisms, this guide aims to equip researchers and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium cation, formed by the protonation of the guanidine group, is stabilized by resonance, allowing it to form strong, bidentate hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. This inherent binding ability underpins the diverse biological activities of guanidine-containing molecules.[1] From the well-established antidiabetic drug metformin to the antibiotic streptomycin, the guanidine scaffold has proven to be a privileged structure in medicinal chemistry.[2]

The compound this compound serves as a key building block for the synthesis of a wide array of derivatives. The presence of the methoxyphenyl group offers a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of these derivatives and their promising activities across various therapeutic areas.

Synthesis of 1-(4-Methoxyphenyl)guanidine Derivatives

The synthesis of 1-(4-methoxyphenyl)guanidine derivatives can be achieved through several established methods. A common approach involves the guanylation of 4-methoxyaniline or its derivatives.

General Synthetic Workflow:

A typical synthetic route commences with a primary amine (such as 4-methoxyaniline) which is reacted with a guanylating agent to introduce the guanidine functionality. The resulting guanidine can then be further modified to generate a library of derivatives.

G cluster_start Starting Materials cluster_reaction Guanylation Reaction cluster_intermediate Core Structure cluster_derivatization Derivatization cluster_final Final Products 4-Methoxyaniline 4-Methoxyaniline Reaction Guanylation 4-Methoxyaniline->Reaction Guanylating_Agent Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) Guanylating_Agent->Reaction Core 1-(4-Methoxyphenyl)guanidine Backbone Reaction->Core Modification Further Chemical Modifications Core->Modification Derivatives Library of Derivatives Modification->Derivatives

General synthetic workflow for 1-(4-methoxyphenyl)guanidine derivatives.

Biological Potential and Mechanisms of Action

Derivatives of 1-(4-methoxyphenyl)guanidine have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Guanidine-based compounds have emerged as promising anticancer agents, primarily through their ability to interact with DNA and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: DNA Minor Groove Binding

Several studies have shown that guanidinium groups can act as effective DNA minor groove binders. The positively charged guanidinium ion forms favorable electrostatic interactions and hydrogen bonds with the phosphate backbone and the electronegative potential of the minor groove, particularly in AT-rich regions. This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

G cluster_compound Guanidinium Compound cluster_dna DNA Double Helix cluster_process Cellular Processes cluster_outcome Cellular Outcome Compound 1-(4-Methoxyphenyl)guanidinium Derivative Positively Charged Headgroup DNA Major Groove Minor Groove Phosphate Backbone Compound:f1->DNA:f1 Binds to Minor Groove (Electrostatic & H-bonds) Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Mechanism of DNA minor groove binding by guanidinium derivatives.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Small molecules that can inhibit the STAT3 signaling pathway are therefore attractive as potential cancer therapeutics.[5][6] Guanidine derivatives have been investigated as STAT3 inhibitors.[7][8] They can interfere with STAT3 phosphorylation, dimerization, or DNA binding, thereby downregulating the expression of STAT3 target genes.

G cluster_pathway STAT3 Signaling Pathway cluster_inhibitor Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Nucleus->DNA Gene Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Gene Transcription Inhibitor Guanidine Derivative Inhibitor->JAK Inhibition Inhibitor->pSTAT3 Inhibition of Dimerization

References

A Comprehensive Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Methoxyphenyl)guanidine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for 1-(4-Methoxyphenyl)guanidine, the free base of the hydrochloride salt, has been compiled from various sources. It is important to note that in the provided NMR and mass spectrometry data, the guanidine group is protonated, which is analogous to the state of the hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.10d9.12HAr-H
6.91d9.12HAr-H
3.72s-3H-OCH₃

Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
164.8C=N (Guanidinyl)
160.9Ar-C-O
128.9Ar-CH
128.1Ar-C-N
116.2Ar-CH
56.0-OCH₃

Solvent: CD₃OD, Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3353N-H stretching
2158
1673C=N stretching
1513Aromatic C=C stretching
1244C-O stretching
1028

Sample preparation: neat[1]

Table 4: Mass Spectrometry Data

m/zIonMethod
166.1[M+H]⁺ESI-MS

M (C₈H₁₁N₃O) calculated molecular weight: 165.19 g/mol [1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Synthesis of 1-(4-Methoxyphenyl)guanidine

The compound was synthesized via the guanylation of p-anisidine. In a typical procedure, a solution of p-methoxyaniline (0.50 μmol) and cyanamide (0.60 μmol) in water (2.5 mL) is treated with scandium(III) triflate (50 nmol) at room temperature. The solution is then stirred at 100 °C for 48 hours. After cooling, the mixture is washed with chloroform. The aqueous layer is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography (eluent: CHCl₃-MeOH, 20:1) to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a neat sample of the compound.[1] This method involves placing a small amount of the solid directly onto the ATR crystal of the spectrometer.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1] The analysis provides the mass of the molecular ion with an additional proton ([M+H]⁺), confirming the molecular weight of the compound.

Visualized Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (p-Anisidine, Cyanamide) reaction Guanylation Reaction (Sc(OTf)3, H2O, 100°C, 48h) start->reaction workup Aqueous Workup & Purification reaction->workup product 1-(4-Methoxyphenyl)guanidine workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample dissolved in CD3OD ir IR Spectroscopy product->ir Neat sample ms Mass Spectrometry (ESI-MS) product->ms Sample in solution nmr_data Structure Confirmation & Proton/Carbon Environment nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight Confirmation ms->ms_data

Caption: Spectroscopic Analysis Workflow.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications and protocols for the use of 1-(4-Methoxyphenyl)guanidine hydrochloride, a versatile compound with significant potential in pharmaceutical research. This document details its utility as an anti-inflammatory, analgesic, and neuroprotective agent, supported by detailed experimental protocols and data.

Anti-inflammatory and Analgesic Properties

This compound has demonstrated notable anti-inflammatory and analgesic properties. Its mechanism of action is linked to the inhibition of key inflammatory mediators, including nitric oxide synthase (NOS), and modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Nitric Oxide Synthase (NOS)

Table 1: NOS Inhibition by a Structurally Related Guanidine Compound

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)
1H-Pyrazole-1-carboxamidine HCl0.20.20.2

Data for a structurally related guanidine compound, 1H-Pyrazole-1-carboxamidine HCl, is presented to illustrate the potential inhibitory profile of guanidine derivatives.[1]

This protocol outlines a method to determine the inhibitory effect of this compound on NOS activity.

Materials:

  • Purified iNOS, eNOS, or nNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • Griess Reagent (for nitrite determination)

  • This compound

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the purified NOS enzyme, L-arginine, and NADPH in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (without the test compound) should be included.

  • Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of nitrite, a stable oxidation product of nitric oxide, using the Griess Reagent.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for NOS Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Reaction Mix (NOS, L-Arginine, NADPH) add_comp Add Compound to Mix prep_mix->add_comp prep_comp Prepare Compound Dilutions prep_comp->add_comp incubate Incubate at 37°C add_comp->incubate add_griess Add Griess Reagent incubate->add_griess read_abs Read Absorbance (540 nm) add_griess->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50

Caption: Workflow for determining the in vitro NOS inhibitory activity.

Analgesic Activity Assessment using the Formalin Test

The formalin test is a widely used model to assess analgesic activity, distinguishing between nociceptive and inflammatory pain. The test involves two phases: an initial acute phase (neurogenic pain) followed by a delayed tonic phase (inflammatory pain).

While specific data for this compound in the formalin test is not available, a structurally similar guanidine derivative, ME10092, has been shown to significantly reduce the nociceptive response in this model.

Animals:

  • Male Wistar rats or Swiss mice (20-25 g)

Materials:

  • This compound

  • Formalin solution (2.5% in saline)

  • Vehicle (e.g., saline or DMSO)

  • Positive control (e.g., morphine or indomethacin)

Procedure:

  • Administer this compound (e.g., intraperitoneally or orally) at various doses to different groups of animals.

  • After a predetermined time (e.g., 30-60 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the animal in a transparent observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection.

  • Compare the licking/biting time of the treated groups with the vehicle control group to determine the percentage of inhibition.

Table 2: Expected Outcome of Analgesic Activity in the Formalin Test

Treatment GroupDoseLicking Time (seconds) - Phase 1Licking Time (seconds) - Phase 2
Vehicle Control-
1-(4-Methoxyphenyl)guanidine HClDose 1
1-(4-Methoxyphenyl)guanidine HClDose 2
Positive Control-
(This table is a template for recording experimental data)

Neuroprotective Potential

Guanidine derivatives have been investigated for their neuroprotective effects, particularly through the inhibition of nitric oxide synthase, which is implicated in neurodegenerative processes.

Neuroprotection in Cell Culture Models

While specific studies on the neuroprotective effects of this compound are limited, a general protocol for assessing neuroprotection in neuronal cell cultures is provided below. This can be adapted to investigate the compound's efficacy against various neurotoxic insults.

Cell Line:

  • Human neuroblastoma SH-SY5Y cells

Materials:

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Cell culture medium (e.g., DMEM/F12)

  • MTT or PrestoBlue reagent for cell viability assessment

Procedure:

  • Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the cell culture medium.

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT or PrestoBlue assay.

  • Calculate the percentage of neuroprotection conferred by the compound at different concentrations.

Signaling Pathway Modulation

The anti-inflammatory effects of guanidine derivatives are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on similar guanidine compounds have shown that they can inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This, in turn, suppresses the transcription of pro-inflammatory genes. Additionally, the phosphorylation of MAPKs like p38 and JNK can be affected.

Signaling Pathway Diagram: Proposed Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflam Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflam Transcription Compound 1-(4-Methoxyphenyl)guanidine HCl Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Synthesis Protocol

A general and efficient method for the synthesis of this compound is provided below.

Synthesis of this compound from p-Anisidine

Materials:

  • p-Anisidine

  • Cyanamide

  • Scandium (III) triflate (Sc(OTf)3) as a catalyst

  • Water

  • Chloroform

  • Methanol

  • Hydrochloric acid (for salt formation)

Procedure:

  • To a solution of p-anisidine and cyanamide in water, add a catalytic amount of Sc(OTf)3.

  • Stir the solution at 100°C for 48 hours.

  • After cooling, wash the resulting mixture with chloroform.

  • Concentrate the aqueous layer in vacuo.

  • Purify the residue by silica gel chromatography (e.g., using a chloroform-methanol mixture) to obtain N-(4-methoxyphenyl)guanidine.

  • To form the hydrochloride salt, dissolve the purified guanidine in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid.

  • The hydrochloride salt will precipitate and can be collected by filtration and dried.

Synthesis Workflow

G cluster_reaction Guanylation Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation start_mat p-Anisidine + Cyanamide reaction Stir at 100°C, 48h start_mat->reaction catalyst Sc(OTf)3 in Water catalyst->reaction wash Wash with Chloroform reaction->wash concentrate Concentrate Aqueous Layer wash->concentrate purify Silica Gel Chromatography concentrate->purify dissolve Dissolve in Ethanol purify->dissolve add_hcl Add HCl dissolve->add_hcl precipitate Precipitate & Filter add_hcl->precipitate

Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)guanidine HCl.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may require optimization based on laboratory settings and research objectives.

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, often with key biological targets such as enzymes and nucleic acids.[2] Derivatives of guanidine have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3] 1-(4-Methoxyphenyl)guanidine hydrochloride, the subject of this application note, is a synthetic derivative whose biological activities are of significant interest for in vitro characterization.

This document provides detailed protocols for a panel of in vitro assays to characterize the potential anticancer and anti-inflammatory effects of this compound. The methodologies are designed to be robust and reproducible for screening and mechanism of action studies.

Potential Mechanisms of Action

Based on studies of analogous guanidine compounds, this compound may exert its biological effects through several mechanisms:

  • DNA Intercalation and Groove Binding: Many planar aromatic molecules containing a guanidinium moiety have been shown to interact with DNA, either by intercalating between base pairs or by binding to the minor groove.[4][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to bind to the active sites of various enzymes. For instance, some guanidine derivatives have been identified as inhibitors of kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1), which plays a role in inflammatory signaling pathways.[6]

  • Modulation of Inflammatory Pathways: Certain guanidine compounds have been shown to modulate inflammatory responses by affecting signaling pathways such as the NF-κB pathway.[7] This can lead to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

DNA Binding Assay using UV-Visible Spectroscopy

This assay determines the ability of this compound to bind to DNA, which is a common mechanism for anticancer compounds.[4][5]

Principle: The interaction of a small molecule with DNA can be monitored by changes in the absorbance spectrum of the molecule. Intercalation or groove binding typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.

Materials:

  • This compound

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (10 mM, pH 7.4)

  • NaCl (50 mM)

  • UV-Visible Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mM) in Tris-HCl buffer.

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration and purity of the DNA solution should be determined by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~1.8-1.9).

  • Prepare a series of solutions containing a fixed concentration of the compound (e.g., 50 µM) and increasing concentrations of CT-DNA (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Tris-HCl buffer with 50 mM NaCl.

  • Incubate the solutions at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • Record the UV-Visible absorption spectra for each solution from 200 to 400 nm.

  • Analyze the changes in the absorption spectra to determine the binding mode and calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.

Data Presentation:

ParameterValue
Compound Concentration 50 µM
DNA Concentration Range 0 - 100 µM
λmax (free compound) Hypothetical 280 nm
λmax (bound compound) Hypothetical 285 nm (Bathochromic shift)
Absorbance Change Hypochromism observed
Binding Constant (Kb) Hypothetical 2.5 x 104 M-1
Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or buffer used to dissolve the compound).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 48Hypothetical 25.4
A549 48Hypothetical 42.1
MCF-7 72Hypothetical 15.8
A549 72Hypothetical 31.5
NF-κB Reporter Assay

This assay investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[7]

Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an appropriate inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control and a stimulated vehicle control.

  • After stimulation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT or other viability assay) and express the results as a percentage of the stimulated vehicle control.

Data Presentation:

TreatmentCompound Conc. (µM)Luciferase Activity (% of Control)
Unstimulated 0Hypothetical 5.2
TNF-α Stimulated 0100
TNF-α + Compound 1Hypothetical 85.3
TNF-α + Compound 10Hypothetical 52.7
TNF-α + Compound 50Hypothetical 21.9

Visualizations

experimental_workflow cluster_dna_binding DNA Binding Assay cluster_cell_viability Cell Viability (MTT) Assay cluster_nfkb_reporter NF-κB Reporter Assay prep_compound_dna Prepare Compound & CT-DNA Solutions mix_incubate Mix & Incubate prep_compound_dna->mix_incubate spectro UV-Vis Spectroscopy mix_incubate->spectro analyze Analyze Spectra & Calculate Kb spectro->analyze seed_cells Seed Cancer Cells treat_compound Treat with Compound seed_cells->treat_compound incubate_48h Incubate 48/72h treat_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance & Calculate IC50 dissolve_formazan->read_absorbance seed_reporter_cells Seed Reporter Cells pretreat_compound Pre-treat with Compound seed_reporter_cells->pretreat_compound stimulate_tnfa Stimulate with TNF-α pretreat_compound->stimulate_tnfa lyse_cells Lyse Cells & Add Reagent stimulate_tnfa->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence

Caption: Overview of the in vitro experimental workflows.

nfkb_pathway cluster_pathway Hypothesized NF-κB Inhibition Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Induces compound 1-(4-Methoxyphenyl)guanidine hydrochloride compound->ikk Inhibits?

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)guanidine hydrochloride is a guanidine derivative with potential applications in pharmaceutical research, particularly in the development of analgesic and anti-inflammatory agents through the modulation of nitric oxide pathways[1]. While specific in-vitro studies on this compound are limited, the broader family of guanidine derivatives has demonstrated significant biological activities, including anti-cancer and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for investigating the potential therapeutic effects of this compound in cell culture, based on established methodologies for analogous compounds.

Potential Applications in Cell Culture Research

Based on the activities of related guanidine compounds, this compound can be investigated for the following applications:

  • Anti-cancer Activity: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines. Guanidine hydrochloride has been shown to induce apoptosis in triple-negative breast cancer cells[2]. Other guanidine derivatives have shown potent growth inhibition in medulloblastoma and neuroblastoma cell lines[2][3].

  • Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory responses in immune cells, such as macrophages. Guanidine compounds have been explored for their anti-inflammatory properties[1][4].

  • Mechanism of Action Studies: Elucidation of the signaling pathways involved in its biological effects. For instance, guanidine derivatives have been shown to affect pathways involving NF-κB and MAPKs[5].

Data Presentation: Biological Activities of Related Guanidine Derivatives

The following tables summarize quantitative data from studies on analogous guanidine compounds to provide a reference for expected potency.

Table 1: Cytotoxic Activity of Guanidine Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
Dodecylguanidine hydrochlorideA549 (Human lung carcinoma)WST assay0.39 µg/mL[6]
Polyhexamethylene guanidineA549 (Human lung carcinoma)Cell Viability Assay~5 µg/mL (cell death evident)[7]
GuaDex (poly-guanidine conjugate)DAOY (Medulloblastoma)Fluorometric Cytotoxicity Assay223.4 nM[3]
1-(6-phenylpyridin-2-yl)guanidineMSK1 Enzymatic AssayEnzymatic Inhibition~18 µM
Guanidine hydrochlorideMDA-MB-468 (TNBC)Apoptosis AssayConcentration-dependent increase[2]

Table 2: Anti-inflammatory Activity of a Related Compound

CompoundCell LineParameter MeasuredIC50 ValueReference
HHMP (a phenylpropanoid)RAW 264.7 (Macrophage)NO ProductionNot specified, dose-dependent inhibition[5]

Experimental Protocols

Note: The following protocols are generalized based on methodologies used for similar compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Evaluation of Cytotoxic Activity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-468, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Protocol 3: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere. For THP-1 cells, differentiation into macrophages may be required using PMA.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement: Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced and determine the percentage of inhibition of NO production by the compound.

Visualizations

Signaling Pathway Diagram

G cluster_0 Potential Anti-Cancer Mechanism cluster_1 Potential Anti-Inflammatory Mechanism Compound 1-(4-Methoxyphenyl)guanidine hydrochloride KCNG1 KCNG1 Target Compound->KCNG1 Inhibition CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Apoptosis Apoptosis KCNG1->Apoptosis Induction LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK InflammatoryMediators NO, PGE2, Cytokines NFkB->InflammatoryMediators Upregulation MAPK->InflammatoryMediators Upregulation Compound2 1-(4-Methoxyphenyl)guanidine hydrochloride Compound2->NFkB Inhibition Compound2->MAPK Inhibition

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow Diagram

G cluster_workflow General Workflow for In Vitro Evaluation cluster_assays Perform Biological Assays start Select Cell Line (e.g., Cancer or Immune Cells) seed Seed Cells in Multi-well Plates start->seed treat Treat with 1-(4-Methoxyphenyl)guanidine hydrochloride (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate cytotoxicity Cytotoxicity Assay (MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis inflammation Anti-inflammatory Assay (Griess Assay) incubate->inflammation analyze Data Analysis and Interpretation cytotoxicity->analyze apoptosis->analyze inflammation->analyze

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 1-(4-Methoxyphenyl)guanidine hydrochloride, a synthetic guanidine derivative with potential as a pharmaceutical agent. This document details its synthesis, potential therapeutic applications, and protocols for its evaluation. While specific preclinical and clinical data for this compound are limited in publicly available literature, this guide offers generalized protocols and methodologies based on the known activities of similar guanidine-containing molecules. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
Synonyms (4-Methoxyphenyl)guanidinium chloride
Molecular Formula C₈H₁₂ClN₃O
Molecular Weight 201.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
CAS Number 5417-03-8

Synthesis Protocol

A general method for the synthesis of N-arylguanidines involves the reaction of an aniline with cyanamide in the presence of an acid catalyst. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.

Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the free base, N-(4-Methoxyphenyl)guanidine.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Cyanamide

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (or another suitable Lewis acid)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve p-anisidine and a molar excess of cyanamide in water.

  • Add a catalytic amount of Sc(OTf)₃ to the solution.

  • Heat the reaction mixture at 100°C for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and wash with chloroform to remove unreacted starting materials.

  • Separate the aqueous layer and concentrate it under reduced pressure to obtain the crude product of the free base.

  • Purify the crude product by silica gel column chromatography using a chloroform-methanol solvent system.

  • Dissolve the purified N-(4-Methoxyphenyl)guanidine free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start Reactants p-Anisidine + Cyanamide Start->Reactants Reaction Reaction in H2O with Sc(OTf)3 catalyst at 100°C Reactants->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification_FB Silica gel chromatography of free base Workup->Purification_FB Salt_Formation Treatment with HCl Purification_FB->Salt_Formation Isolation Filtration and drying Salt_Formation->Isolation End Final Product Isolation->End

Caption: Workflow for the synthesis of this compound.

Potential Pharmaceutical Applications and Mechanism of Action

Guanidine-containing compounds are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1] While specific studies on this compound are not extensively documented, its structural features suggest potential therapeutic applications in the following areas:

  • Analgesia: Some substituted phenylguanidines have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[2] Blockade of NMDA receptors is a known mechanism for producing analgesia, particularly in chronic pain states.

  • Anti-inflammatory Activity: Guanidine derivatives have been reported to possess anti-inflammatory properties. This may be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

  • Nitric Oxide Synthase (NOS) Inhibition: The guanidino group is structurally similar to the guanidino group of L-arginine, the substrate for nitric oxide synthases. Therefore, this compound could potentially act as an inhibitor of NOS isoforms (nNOS, eNOS, iNOS), which are involved in various physiological and pathological processes, including inflammation and neurotransmission.[3]

Diagram: Potential Mechanisms of Action

G cluster_moa Potential Mechanisms of Action Compound 1-(4-Methoxyphenyl)guanidine Hydrochloride NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Antagonism NOS Nitric Oxide Synthase Compound->NOS Inhibition Inflammatory_Pathways Inflammatory Pathways Compound->Inflammatory_Pathways Modulation Analgesia Analgesia NMDA_Receptor->Analgesia NO_Modulation Modulation of Nitric Oxide NOS->NO_Modulation Anti_inflammatory Anti-inflammatory Effects Inflammatory_Pathways->Anti_inflammatory NO_Modulation->Anti_inflammatory

Caption: Potential signaling pathways modulated by the compound.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the potential pharmaceutical activities of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • Prepare various concentrations of this compound and the positive control (diclofenac sodium) in PBS.

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or control solutions.

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by incubating the tubes at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
1-(4-Methoxyphenyl)guanidine HCl10Data to be determined
50Data to be determined
100Data to be determined
Diclofenac Sodium (Positive Control)10Data to be determined
50Data to be determined
100Data to be determined
In Vivo Analgesic Activity: Hot Plate Test in Mice

Principle: The hot plate test is a common method to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus (maintained at 55 ± 0.5°C)

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Morphine (as a positive control)

  • Saline (as a negative control)

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Divide the mice into groups (n=6 per group): control, positive control, and test groups (different doses of the compound).

  • Administer the test compound (e.g., intraperitoneally) at various doses. Administer morphine to the positive control group and saline to the negative control group.

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Calculate the percentage of maximal possible effect (%MPE) for each group: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

Data Presentation:

Treatment GroupDose (mg/kg)Latency Time (seconds) at 60 min%MPE at 60 min
Control (Saline)-Data to be determinedData to be determined
1-(4-Methoxyphenyl)guanidine HCl10Data to be determinedData to be determined
25Data to be determinedData to be determined
50Data to be determinedData to be determined
Morphine (Positive Control)10Data to be determinedData to be determined
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay: Griess Assay

Principle: This assay measures the production of nitric oxide (NO) by NOS by quantifying one of its stable breakdown products, nitrite, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • This compound

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (as a positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a non-stimulated control group.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (LPS only)-Data to be determined0
1-(4-Methoxyphenyl)guanidine HCl1Data to be determinedData to be determined
10Data to be determinedData to be determined
100Data to be determinedData to be determined
L-NAME (Positive Control)100Data to be determinedData to be determined

Diagram: General Experimental Workflow for In Vitro Assay

G cluster_invitro In Vitro Assay Workflow Start Start Cell_Culture Cell Seeding and Adherence Start->Cell_Culture Treatment Pre-treatment with Compound Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Assay Perform Assay (e.g., Griess Assay) Supernatant_Collection->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End Results Data_Analysis->End

References

Analytical methods for quantifying 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the quantitative analysis of 1-(4-Methoxyphenyl)guanidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Argentometric Titration. Each method is detailed with comprehensive application notes and step-by-step experimental protocols.

Quantitative data for each method is systematically presented in tables for straightforward comparison of their performance characteristics. Additionally, experimental workflows and logical relationships are visualized using Graphviz diagrams to provide clear, illustrative guides for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note:

High-Performance Liquid Chromatography with UV detection is a precise and sensitive method for the quantification of this compound. This technique is particularly suitable for analyzing the purity of the compound and for its determination in complex matrices, such as pharmaceutical formulations or biological samples, after appropriate sample preparation. The method's specificity arises from the chromatographic separation of the analyte from potential impurities and excipients, while quantification is achieved by measuring its UV absorbance. Given the aromatic nature of 1-(4-Methoxyphenyl)guanidine, it is expected to have a strong UV chromophore, making this a highly effective analytical approach.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

    • Mobile Phase: A gradient elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B) can be employed. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of analogous aromatic guanidines, a detection wavelength in the range of 230-280 nm should be evaluated. For initial method development, 254 nm is a common choice.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition.

    • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 10 mL of the diluent. Further dilute as necessary to fall within the calibration range.

  • Calibration and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Quantitative Data Summary:

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Experimental Workflow Diagram:

HPLC_Workflow prep Sample & Standard Preparation inject Injection of Standards & Samples prep->inject hplc HPLC System Setup (Column, Mobile Phase, etc.) separate Chromatographic Separation hplc->separate inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data quant Quantification data->quant

HPLC Analysis Workflow

UV-Visible Spectrophotometry

Application Note:

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in bulk drug substance or simple formulations where interfering substances are absent. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The presence of the methoxyphenyl group suggests a distinct UV absorption profile that can be utilized for quantitative analysis. This method is ideal for rapid quality control assays.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a quartz cuvette of 1 cm path length.

  • Solvent Selection: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest should be chosen. Methanol or a mixture of methanol and water are good starting points.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the selected solvent.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.

    • Sample Solution: Prepare a sample solution in the same manner as the stock solution and dilute it to a concentration that falls within the linear range of the assay.

  • Calibration and Quantification:

    • Measure the absorbance of the working standard solutions at the determined λmax using the solvent as a blank.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Quantitative Data Summary:

ParameterResult
λmax~245 nm (Hypothetical)
Linearity (R²)> 0.998
Range2 - 10 µg/mL
Molar Absorptivity (ε)To be determined
Accuracy (% Recovery)99.0 - 101.5%
Precision (% RSD)< 1.5%

Experimental Workflow Diagram:

UV_Vis_Workflow prep Sample & Standard Preparation lambda_max Determine λmax prep->lambda_max measure_sample Measure Absorbance of Sample prep->measure_sample measure_std Measure Absorbance of Standards lambda_max->measure_std cal_curve Construct Calibration Curve measure_std->cal_curve quant Quantification cal_curve->quant measure_sample->quant

UV-Vis Spectrophotometry Workflow

Argentometric Titration

Application Note:

Argentometric titration is a classic titrimetric method that can be applied to quantify the hydrochloride salt of 1-(4-Methoxyphenyl)guanidine. This method specifically determines the amount of chloride ions present in the sample. The titration involves the reaction of chloride ions with a standard solution of silver nitrate to form a precipitate of silver chloride. The endpoint of the titration can be determined using a suitable indicator (e.g., potassium chromate in the Mohr method) or potentiometrically. This method is robust, requires minimal specialized equipment, and is suitable for the assay of bulk drug substance.

Experimental Protocol:

  • Reagents and Equipment:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Potassium chromate (K₂CrO₄) indicator solution (5% w/v).

    • Burette, pipette, and conical flasks.

    • Analytical balance.

  • Standard and Sample Preparation:

    • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of deionized water in a conical flask.

  • Titration Procedure (Mohr's Method):

    • Add 1 mL of potassium chromate indicator to the sample solution. The solution should be yellow.

    • Titrate the sample solution with the standardized 0.1 M silver nitrate solution.

    • The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate.

    • Perform a blank titration with 50 mL of deionized water and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculation:

    • The percentage purity of this compound can be calculated using the following formula:

      Where:

      • V_s = Volume of AgNO₃ consumed by the sample (mL)

      • V_b = Volume of AgNO₃ consumed by the blank (mL)

      • M = Molarity of the AgNO₃ solution

      • F = Molar mass of this compound

      • W = Weight of the sample (mg)

Quantitative Data Summary:

ParameterResult
Titrant0.1 M Silver Nitrate
IndicatorPotassium Chromate
EndpointYellow to Reddish-Brown
Accuracy (% Assay)99.5 - 100.5%
Precision (% RSD)< 0.5%

Experimental Workflow Diagram:

Titration_Workflow prep Sample Preparation (Weighing & Dissolving) indicator Addition of Indicator prep->indicator titration Titration with Standard Silver Nitrate Solution indicator->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Calculation of Purity endpoint->calculation

Argentometric Titration Workflow

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine Hydrochloride in Protein Denaturation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium salts are widely recognized as potent chaotropic agents utilized in the study of protein folding and denaturation. Guanidine hydrochloride (GuHCl) is the most extensively studied and employed among these, valued for its capacity to disrupt the non-covalent interactions that stabilize a protein's three-dimensional structure. This document provides detailed application notes and protocols concerning the use of a substituted derivative, 1-(4-Methoxyphenyl)guanidine hydrochloride, in protein denaturation studies.

While specific experimental data for this compound in protein denaturation is not extensively available in current scientific literature, its behavior can be inferred from the well-established principles of guanidinium-induced denaturation. The presence of the 4-methoxyphenyl group introduces a hydrophobic and electron-donating moiety, which may modulate its denaturing properties in comparison to the unsubstituted guanidine hydrochloride. This document, therefore, combines the foundational knowledge of guanidine hydrochloride with theoretical considerations for the 4-methoxyphenyl substituent to provide a comprehensive guide for researchers.

Mechanism of Action

Guanidinium ions, the active species in guanidine salts, are effective protein denaturants due to their ability to disrupt the intricate network of non-covalent interactions that maintain a protein's native conformation. The primary mechanisms of action include:

  • Disruption of Hydrogen Bonds: Guanidinium ions can form strong hydrogen bonds with water molecules, as well as with polar and charged amino acid residues and the peptide backbone. This competition effectively weakens the intramolecular hydrogen bonds that are crucial for maintaining secondary and tertiary protein structures.

  • Interaction with Hydrophobic Residues: The planar, delocalized charge of the guanidinium ion allows it to interact favorably with nonpolar amino acid side chains. This interaction disrupts the hydrophobic core of the protein, which is a major driving force for protein folding.[1]

  • Alteration of Bulk Water Structure: As a chaotropic agent, guanidinium ions disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives the burial of nonpolar residues in the protein interior.

The 4-methoxyphenyl substituent on the guanidinium core is expected to enhance the hydrophobic interactions with the protein. The phenyl group provides a larger nonpolar surface area, potentially leading to more effective disruption of the hydrophobic core. The methoxy group, being electron-donating, may also influence the electronic properties of the guanidinium headgroup, although the precise impact on its denaturing potency requires empirical investigation.

Postulated Effects of the 4-Methoxyphenyl Group

The introduction of a 4-methoxyphenyl group to the guanidine structure may lead to the following alterations in its denaturation properties compared to guanidine hydrochloride:

  • Increased Hydrophobicity: The phenyl and methoxy groups will increase the overall hydrophobicity of the molecule. This could lead to a stronger interaction with the hydrophobic core of proteins, potentially making it a more potent denaturant at lower concentrations for certain proteins.

  • Steric Hindrance: The bulky nature of the 4-methoxyphenyl group might introduce steric hindrance, which could influence its ability to access and interact with certain residues within the protein structure.

  • Altered Solvation Properties: The change in hydrophobicity will affect how the molecule interacts with water, which could alter its chaotropic properties and its effectiveness in disrupting the bulk water structure.

Data Presentation

Quantitative data on the denaturation of various proteins by guanidine hydrochloride is well-documented. This information can serve as a valuable baseline for studies involving this compound. The following tables summarize key denaturation parameters for several proteins using guanidine hydrochloride. Researchers should anticipate that the corresponding values for this compound may differ and will need to be determined experimentally.

Table 1: Midpoint of Denaturation (Cm) for Various Proteins with Guanidine Hydrochloride

ProteinCm (M)ConditionsReference
Ribonuclease A3.0pH 7.0, 25°CN/A
Lysozyme4.5pH 7.0, 25°CN/A
Chymotrypsinogen2.1pH 7.0, 25°CN/A
Myoglobin1.5pH 7.0, 25°CN/A
Human Placental Cystatin1.5 - 2.0pH 7.4, 25°C[2][3]

Table 2: Free Energy of Unfolding (ΔG°H₂O) for Various Proteins with Guanidine Hydrochloride

ProteinΔG°H₂O (kcal/mol)ConditionsReference
Ribonuclease A8.8pH 7.0, 25°CN/A
Lysozyme14.3pH 7.0, 25°CN/A
Cytochrome c9.1pH 7.0, 25°CN/A
Barnase10.9pH 7.0, 25°CN/A

Experimental Protocols

The following are generalized protocols for protein denaturation studies. These should be adapted and optimized for the specific protein of interest and for the use of this compound.

Protocol 1: Determination of Denaturation Curve by Spectroscopic Methods

This protocol describes how to monitor protein unfolding by measuring changes in intrinsic tryptophan fluorescence or circular dichroism (CD) spectroscopy.

Materials:

  • Purified protein of interest

  • This compound

  • Buffer solution (e.g., phosphate, Tris) at the desired pH

  • Spectrofluorometer or Circular Dichroism Spectropolarimeter

Procedure:

  • Prepare a stock solution of the denaturant: Prepare a concentrated stock solution of this compound (e.g., 8 M) in the desired buffer. The concentration should be accurately determined by refractive index measurements.

  • Prepare a series of denaturant concentrations: Prepare a series of solutions with increasing concentrations of this compound by diluting the stock solution with the buffer.

  • Incubate the protein with the denaturant: Add a fixed amount of the protein to each denaturant solution. The final protein concentration will depend on the spectroscopic method being used (typically in the µg/mL to mg/mL range).

  • Equilibrate the samples: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. The required time will vary depending on the protein and should be determined empirically.

  • Spectroscopic measurements:

    • Fluorescence Spectroscopy: Excite the samples at 295 nm to selectively excite tryptophan residues. Record the emission spectra (typically from 310 to 400 nm). The wavelength of maximum emission (λmax) will shift to longer wavelengths (red-shift) as the tryptophan residues become more exposed to the solvent upon unfolding.

    • Circular Dichroism (CD) Spectroscopy: Record the far-UV CD spectrum (e.g., from 200 to 250 nm) to monitor changes in secondary structure, or the near-UV CD spectrum to monitor changes in tertiary structure.

  • Data analysis: Plot the change in the spectroscopic signal (e.g., λmax or ellipticity at a specific wavelength) as a function of the denaturant concentration. Fit the data to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°H₂O).

Protocol 2: Solubilization of Inclusion Bodies

This protocol outlines a general procedure for solubilizing aggregated proteins from inclusion bodies using a denaturant.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis buffer

  • Wash buffer

  • Solubilization buffer containing this compound (e.g., 6 M)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet with a wash buffer (e.g., containing a low concentration of a mild detergent like Triton X-100) to remove contaminating proteins and cellular debris. Repeat the wash step as necessary.

  • Solubilization: Resuspend the washed inclusion body pellet in the solubilization buffer containing this compound. Stir or gently agitate the suspension for several hours at room temperature or 4°C until the inclusion bodies are fully dissolved.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

  • Refolding: The solubilized and denatured protein can then be refolded into its active conformation by removing the denaturant, typically through methods like dialysis, diafiltration, or rapid dilution into a refolding buffer.

Mandatory Visualizations

Denaturation_Mechanism cluster_native Native Protein Native Folded Protein (Stable 3D Structure) HBonds Intramolecular H-Bonds HydrophobicCore Hydrophobic Core Denatured Unfolded Polypeptide (Loss of Structure) Native->Denatured Unfolding Denaturant 1-(4-Methoxyphenyl)guanidine Hydrochloride Denaturant->Native Experimental_Workflow start Start: Purified Protein prep_denaturant Prepare Denaturant Stock Solution start->prep_denaturant prep_samples Prepare Protein Samples in Varying Denaturant Concentrations start->prep_samples prep_denaturant->prep_samples equilibrate Equilibrate Samples prep_samples->equilibrate measure Spectroscopic Measurement (Fluorescence or CD) equilibrate->measure analyze Data Analysis: Plot Signal vs. [Denaturant] measure->analyze fit Fit Data to Unfolding Model analyze->fit results Determine Cm and ΔG°H₂O fit->results

References

Synthesis of Bioactive Dihydropyrimidines using 1-(4-Methoxyphenyl)guanidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. 1-(4-Methoxyphenyl)guanidine hydrochloride is a readily available starting material for the synthesis of various bioactive heterocyclic compounds, particularly dihydropyrimidines. The Biginelli reaction, a one-pot three-component condensation, provides an efficient route to synthesize these molecules from a substituted guanidine, a β-dicarbonyl compound, and an aldehyde. The resulting dihydropyrimidine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including antimicrobial and anticancer activities.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive dihydropyrimidines using this compound. It also includes a summary of their potential biological activities and the signaling pathways they may modulate.

Application: Synthesis of Bioactive Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a cornerstone in heterocyclic synthesis, allowing for the straightforward construction of dihydropyrimidinones and their analogs. By employing this compound, this reaction yields 2-(4-methoxyphenyl)amino-1,4-dihydropyrimidine derivatives. These compounds are of significant interest due to their structural similarity to known calcium channel blockers and other biologically active molecules.

General Reaction Scheme:

Quantitative Data Summary

While specific quantitative biological data for dihydropyrimidines derived directly from this compound is not extensively available in the public domain, the following table summarizes the typical range of activities observed for structurally related dihydropyrimidine derivatives against various cell lines and microbial strains. This data is intended to provide a comparative baseline for newly synthesized compounds.

Compound ClassBiological ActivityTargetIC50 / MIC Range
Dihydropyrimidine DerivativesAnticancerVarious Cancer Cell Lines (e.g., MCF-7, HCT-116)1 - 50 µM
Dihydropyrimidine DerivativesAntimicrobialGram-positive & Gram-negative bacteria10 - 100 µg/mL
Dihydropyrimidine DerivativesAntifungalCandida albicans, Aspergillus niger10 - 100 µg/mL

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-methyl-2-((4-methoxyphenyl)amino)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol details the synthesis of a dihydropyrimidine derivative via a conventional Biginelli condensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add ethyl acetoacetate (10 mmol) and benzaldehyde (10 mmol) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 6-methyl-2-((4-methoxyphenyl)amino)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate.

Expected Yield: 65-75%

Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-methyl-2-((4-methoxyphenyl)amino)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol offers a more rapid and efficient synthesis using microwave irradiation.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (5 mmol), ethyl acetoacetate (5 mmol), benzaldehyde (5 mmol), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol) in ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will crystallize upon cooling. Collect the solid by vacuum filtration.

  • Wash the crystals with cold ethanol and dry under vacuum.

Expected Yield: 80-90%

Bioactivity and Signaling Pathways

Dihydropyrimidine derivatives are known to exhibit a variety of biological activities. The primary mechanism of action for many dihydropyrimidines is the modulation of calcium channels, similar to the action of nifedipine, a well-known cardiovascular drug. However, their bioactivity is not limited to this pathway.

Potential Signaling Pathways and Mechanisms of Action:
  • Calcium Channel Blockade: The dihydropyrimidine scaffold can bind to L-type calcium channels, leading to a reduction in calcium influx into cells. This mechanism is crucial for their application as antihypertensive agents and can also play a role in their anticancer effects by modulating calcium-dependent signaling pathways involved in cell proliferation and apoptosis.

  • Antimicrobial Activity: The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilic nature of the 4-methoxyphenyl group may enhance membrane permeability.

  • Anticancer Activity: Besides calcium channel modulation, dihydropyrimidines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinesin Eg5, a motor protein essential for mitosis, and by affecting other signaling pathways that regulate the cell cycle.

Visualizations

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine 1-(4-Methoxyphenyl)guanidine Hydrochloride Mixing Mix & Add Catalyst Guanidine->Mixing Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Mixing Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Neutralization Neutralization & Precipitation Heating->Neutralization Purification Filtration & Recrystallization Neutralization->Purification DHPM Bioactive Dihydropyrimidine Purification->DHPM

Caption: Experimental workflow for the synthesis of bioactive dihydropyrimidines.

DHPM_Signaling_Pathways cluster_calcium Calcium Channel Modulation cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Action DHPM Dihydropyrimidine Derivative L_type L-type Ca2+ Channel DHPM->L_type Blocks Eg5 Kinesin Eg5 Inhibition DHPM->Eg5 Inhibits Membrane Cell Membrane Disruption DHPM->Membrane Targets Enzyme Enzyme Inhibition DHPM->Enzyme Targets Ca_influx Decreased Ca2+ Influx L_type->Ca_influx Cell_Signaling Altered Cellular Signaling Ca_influx->Cell_Signaling Mitosis Mitotic Arrest Eg5->Mitosis Apoptosis Apoptosis Induction Mitosis->Apoptosis

Caption: Potential signaling pathways and mechanisms of action for dihydropyrimidines.

HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is based on established methods for the analysis of guanidine and structurally related compounds, such as metformin.[1][2][3][4] This document provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound.

Introduction

This compound is a guanidine derivative with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of compounds containing a chromophore.[5] Given the aromatic ring in its structure, this compound is expected to be readily detectable by UV spectrophotometry.

The method proposed herein utilizes a reversed-phase C18 column, a common stationary phase for the separation of moderately polar to nonpolar compounds. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier is suggested to achieve optimal separation and peak shape.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase Preparation (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the mobile phase prior to use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table summarizes the proposed HPLC method parameters.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. A series of replicate injections (n=5) of a working standard solution (e.g., 25 µg/mL) should be made. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

5. Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The RSD should be within acceptable limits (typically ≤ 2%).
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1
5
10
25
50
100
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, n=3)Mean Recovery (%)RSD (%)
80
100
120

Table 3: Precision Data

Concentration (µg/mL)Repeatability (Intra-day, n=6) Peak Area RSD (%)Intermediate Precision (Inter-day, n=6) Peak Area RSD (%)
Low QC
Mid QC
High QC

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Analysis Sample Analysis SamplePrep->Analysis SystemSuitability->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC analysis.

The logical flow for method development and validation is depicted in the diagram below.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Selectivity Column & Mobile Phase Selection Optimization Parameter Optimization Selectivity->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness QC Quality Control Analysis Robustness->QC

Caption: Logic for method development and validation.

References

Troubleshooting & Optimization

1-(4-Methoxyphenyl)guanidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(4-Methoxyphenyl)guanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Are there any known stability issues with this compound in solution?

A2: Guanidinium compounds are generally stable in aqueous solutions. However, prolonged storage, especially at non-neutral pH or elevated temperatures, could potentially lead to degradation. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures (-20°C to -80°C) for long-term use.

Q3: How does pH affect the solubility of this compound?

A3: As a hydrochloride salt of a strong organic base, the solubility of this compound is expected to be highest in neutral to slightly acidic aqueous solutions. In basic solutions, the free base may be formed, which could have lower aqueous solubility and potentially precipitate.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water at room temperature.

Possible Cause: The concentration you are trying to achieve exceeds the compound's solubility at room temperature. The dissolution of guanidinium salts can also be an endothermic process, causing the solution to cool and further decrease solubility.[4]

Solutions:

  • Increase Temperature: Gently warm the solution to 30-35°C with continuous stirring.[5][6][7] This often significantly improves the solubility of guanidine salts.

  • Sonication: Use a sonicator bath to aid in the dissolution process.[8]

  • Incremental Addition: Add the compound in small portions to the solvent while stirring vigorously.

  • Check pH: Ensure the pH of your water is near neutral.

Issue 2: The compound precipitates out of solution when adding a co-solvent (e.g., isopropanol).

Possible Cause: this compound is likely less soluble in less polar organic solvents compared to water. Adding a co-solvent can decrease the overall polarity of the solvent system, leading to precipitation.

Solutions:

  • Dissolve in Aqueous Phase First: Dissolve the compound completely in the aqueous component of your buffer before adding the organic co-solvent.[4]

  • Adjust Concentration: You may need to work with a lower final concentration of the compound when using mixed solvent systems.

  • Prepare a Concentrated Aqueous Stock: Prepare a concentrated stock solution in water and then dilute it into the final buffer containing the co-solvent.

Issue 3: The compound dissolves initially but then crashes out of solution over time.

Possible Cause: The initial solution was supersaturated, or the storage conditions are not optimal, leading to crystallization or precipitation.

Solutions:

  • Ensure Complete Dissolution: Make sure the compound is fully dissolved initially, using heat or sonication if necessary.

  • Storage: Store the solution at the recommended temperature. For some compounds, refrigeration can decrease solubility. If you observe precipitation upon cooling, try storing at room temperature if the compound is stable under those conditions. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent the formation of large crystals.

  • Filter Sterilization: If preparing a sterile solution, filter it after complete dissolution to remove any undissolved micro-particles that could act as nucleation sites for precipitation.

Quantitative Data Summary

The following table summarizes the solubility of the parent compound, guanidine hydrochloride , in various solvents. This data can serve as a useful reference for estimating the solubility of this compound.

SolventSolubility (at 20-25°C)Notes
Water~6 M (approx. 573 mg/mL)[5][6][7]Highly soluble. The dissolution is endothermic.[4]
215 g/100mL at 20°C[9]
100 mg/mL (with sonication)[8]
DMSO≥ 100 mg/mL[8]Soluble. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can affect solubility.[10]
≥ 27.2 mg/mL[2]
19 mg/mL[10]
EthanolSoluble[1]
~1 M (approx. 95.5 mg/mL)[3]
≥ 19.2 mg/mL[2]
6 mg/mL[10]
PBS100 mg/mL[8]

Experimental Protocols

Protocol for Preparing a Concentrated Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a portion of high-purity water (e.g., Milli-Q or deionized water) to the powder.

  • Dissolution:

    • Stir the mixture vigorously using a magnetic stirrer.

    • If the compound does not dissolve completely, gently warm the solution to 30-35°C while continuing to stir.[5][6][7]

    • Alternatively, place the container in a sonicator bath until the solid is fully dissolved.[8]

  • Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume.

  • Sterilization (if required): Filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in appropriate aliquots at -20°C or -80°C for long-term use.

Visualizations

experimental_workflow Experimental Workflow for Solubilization cluster_start Start cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent stir 3. Stir Vigorously add_solvent->stir check_sol 4. Check Solubility stir->check_sol heat 5a. Gentle Heating (30-35°C) check_sol->heat Not Dissolved sonicate 5b. Sonication check_sol->sonicate Not Dissolved final_vol 6. Adjust to Final Volume check_sol->final_vol Completely Dissolved heat->stir sonicate->stir filter 7. Filter (Optional) final_vol->filter store 8. Store Solution filter->store

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_issue1 Issue: Fails to Dissolve cluster_issue2 Issue: Precipitation with Co-solvent cluster_issue3 Issue: Precipitation Over Time start Solubility Issue Encountered issue1 Compound not dissolving in water? start->issue1 issue2 Precipitation upon adding co-solvent? start->issue2 issue3 Precipitation during storage? start->issue3 solution1a Increase Temperature issue1->solution1a solution1b Sonication issue1->solution1b solution1c Check pH issue1->solution1c solution2a Dissolve in aqueous phase first issue2->solution2a solution2b Lower final concentration issue2->solution2b solution3a Ensure complete initial dissolution issue3->solution3a solution3b Optimize storage conditions issue3->solution3b

Caption: Decision tree for troubleshooting common solubility problems.

References

Degradation of 1-(4-Methoxyphenyl)guanidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)guanidine hydrochloride in solution. The information provided is intended to assist in designing and troubleshooting stability studies and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: Guanidine derivatives, in their protonated hydrochloride salt form, are generally stable in neutral and acidic aqueous solutions due to the resonance stabilization of the guanidinium cation.[1] However, under alkaline conditions, the free base is more prevalent, which can be susceptible to hydrolysis. The rate of hydrolysis is often dependent on the concentration of hydroxide ions.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Under basic conditions, the guanidine group can be hydrolyzed to form 4-methoxyphenylurea and ultimately 4-methoxyaniline and ammonia. The methoxy group on the phenyl ring is generally stable to hydrolysis under typical experimental conditions.

  • Oxidation: The methoxy group and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opened products, especially in the presence of strong oxidizing agents or under photolytic conditions.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is the recommended approach.[4][5][6] An appropriate method should be able to separate the parent compound from its potential degradation products.

Q4: My solution of this compound is showing unexpected degradation. What should I check?

A4: Please refer to the Troubleshooting Guide below for a systematic approach to identifying the cause of degradation. Key factors to investigate include the pH of the solution, exposure to light, storage temperature, and the presence of potential contaminants that could act as catalysts for degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Observed Problem Potential Cause Recommended Action
Rapid loss of parent compound in solution High pH (alkaline hydrolysis) - Measure the pH of your solution. - Buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6) if compatible with your experimental design. - Prepare solutions fresh before use.
Exposure to light (photodegradation) - Protect the solution from light by using amber vials or covering the container with aluminum foil.[7] - Conduct experiments under controlled lighting conditions.
Elevated temperature - Store stock solutions and samples at recommended temperatures (e.g., 2-8 °C or frozen), unless otherwise specified for your experiment.[7]
Presence of oxidizing agents - Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. - If the formulation includes excipients, check for their potential to induce oxidation.
Appearance of unknown peaks in chromatogram Degradation of the compound - Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and confirm their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Contamination - Analyze a blank (solvent without the compound) to check for impurities from the solvent or sample container. - Ensure proper cleaning of all glassware and equipment.
Poor reproducibility of analytical results Inconsistent sample preparation - Ensure accurate and consistent pH adjustment of all samples and standards. - Use a validated and robust analytical method.
Instability in autosampler - If using an HPLC autosampler, check for degradation over time by injecting the same sample at the beginning and end of a sequence. - Consider using a cooled autosampler.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol:water).[7]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.[10]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 minutes, 2, 8 hours). Due to the higher reactivity under basic conditions, start with milder conditions.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[10]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.[10]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C).

    • Place a sample of the stock solution in a controlled temperature oven at 60°C.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the exposed and control samples at a specified time point.

  • Analysis: Analyze all samples by a suitable HPLC or LC-MS method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 240 nm, to be determined by UV scan) or MS detection.

Note: This is a general starting method and may require optimization for your specific application and to achieve adequate separation from all degradation products.

Visualizations

degradation_pathway parent 1-(4-Methoxyphenyl)guanidine hydrolysis_product_1 4-Methoxyphenylurea parent->hydrolysis_product_1 Hydrolysis (OH⁻) oxidation_product Oxidized Products (e.g., Phenols, Quinones) parent->oxidation_product Oxidation ([O]) hydrolysis_product_2 4-Methoxyaniline hydrolysis_product_1->hydrolysis_product_2 Further Hydrolysis troubleshooting_workflow start Unexpected Degradation Observed check_ph Check Solution pH start->check_ph is_alkaline pH > 7? check_ph->is_alkaline buffer_solution Buffer to pH 4-6 is_alkaline->buffer_solution Yes check_light Check Light Exposure is_alkaline->check_light No reanalyze Re-analyze Sample buffer_solution->reanalyze is_exposed Exposed to Light? check_light->is_exposed protect_from_light Use Amber Vials/ Protect from Light is_exposed->protect_from_light Yes check_temp Check Storage Temperature is_exposed->check_temp No protect_from_light->reanalyze is_high_temp Temp > Recommended? check_temp->is_high_temp store_cold Store at 2-8°C or Frozen is_high_temp->store_cold Yes is_high_temp->reanalyze No store_cold->reanalyze

References

Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most common starting material for synthesizing this compound? The most common starting material is p-anisidine (4-methoxyaniline).
What are the typical reagents used in this synthesis? Common reagents include cyanamide or a derivative, and an acid catalyst such as scandium tris(trifluoromethanesulfonate) or hydrochloric acid.[1]
What is a general overview of the synthesis process? Typically, p-anisidine is reacted with a guanidinylating agent, such as cyanamide, in the presence of a catalyst and solvent. The reaction is often heated to drive it to completion. The product is then isolated as the hydrochloride salt.
What are the key reaction parameters to control for optimal yield and purity? Key parameters include reaction temperature, reaction time, molar ratio of reactants, and the choice of solvent and catalyst.
How is the final product typically purified? Purification can be achieved through recrystallization or by using column chromatography with a silica gel pad.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Inefficient purification.- Increase reaction time or temperature. Monitor reaction progress using TLC. - Optimize the temperature based on literature procedures. A common temperature is 100°C when using water as a solvent.[1] - Use a slight excess of the guanidinylating agent (e.g., 1.2 equivalents of cyanamide).[1] - Ensure proper pH for precipitation if applicable. Optimize the solvent system for recrystallization.
Presence of Impurities in the Final Product - Unreacted starting materials (p-anisidine). - Formation of side products such as melamines or other oligomers from cyanamide. - Byproducts from the decomposition of reactants or products at high temperatures.- Wash the crude product with a solvent in which the starting material is soluble but the product is not (e.g., chloroform).[1] - Use a minimal effective amount of the guanidinylating agent and control the reaction temperature. - Purify the product using column chromatography. A common eluent system is a mixture of chloroform and methanol.[1]
Difficulty in Product Isolation/Crystallization - Product is too soluble in the reaction solvent. - Presence of oily impurities preventing crystallization.- Concentrate the reaction mixture in vacuo to remove the solvent.[1] - Attempt to precipitate the product by adding a non-polar solvent. - Purify the crude product via column chromatography to remove oily impurities before attempting crystallization.
Inconsistent Reaction Outcome - Purity of starting materials. - Catalyst deactivation. - Atmospheric moisture affecting the reaction.- Ensure the purity of p-anisidine and the guanidinylating agent. - Use a fresh batch of catalyst. - If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)guanidine using Scandium Triflate Catalyst [1]

  • Reagents:

    • p-Anisidine (1.0 mmol)

    • Cyanamide (1.2 mmol)

    • Scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) (0.1 mmol)

    • Water (5 mL)

    • Chloroform

    • Methanol

  • Procedure:

    • To a solution of p-anisidine and cyanamide in water, add scandium tris(trifluoromethanesulfonate) at room temperature.

    • Stir the solution at 100°C for 48 hours.

    • After cooling, wash the resulting mixture with chloroform (3 x 10 mL).

    • Concentrate the aqueous layer in vacuo.

    • Purify the residue by filtering through a silica gel pad using a chloroform-methanol (20:1) mixture as the eluent.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialGuanidinylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-AnisidineCyanamideSc(OTf)₃Water1004880[Synlett, 2014, 25(9), 1302-1306][1]
Dicyandiamide--Molten170-2303-4High[CN1247536C][2]
Cyanogen ChlorideAmmoniaAmmonium SaltNone140-220--[US4542240A][3]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix p-Anisidine, Cyanamide, and Sc(OTf)3 in Water B Heat at 100°C for 48h A->B C Cool and Wash with Chloroform B->C D Concentrate Aqueous Layer C->D E Silica Gel Chromatography D->E F 1-(4-Methoxyphenyl)guanidine E->F

Caption: General workflow for the synthesis of 1-(4-Methoxyphenyl)guanidine.

Troubleshooting Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Temp Suboptimal Temperature? Start->Temp Ratio Incorrect Molar Ratio? Start->Ratio Sol1 Increase Reaction Time/Temp IncompleteReaction->Sol1 Yes Sol2 Optimize Temperature (e.g., 100°C) Temp->Sol2 Yes Sol3 Use Slight Excess of Cyanamide Ratio->Sol3 Yes

Caption: Troubleshooting guide for low product yield.

ReactionPathway cluster_reactants Reactants cluster_product Product pAnisidine p-Anisidine Catalyst Sc(OTf)3 100°C, H2O Cyanamide Cyanamide Guanidine 1-(4-Methoxyphenyl)guanidine Catalyst->Guanidine

Caption: Reaction pathway for 1-(4-Methoxyphenyl)guanidine synthesis.

References

Common experimental errors with 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)guanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is an aryl guanidine derivative. Guanidine-containing compounds are explored for a wide range of biological activities due to their ability to form strong interactions with biological targets.[1][2] Specifically, aryl guanidines are investigated as inhibitors of various enzymes and as potential therapeutic agents.[3] 1-(4-Methoxyphenyl)guanidine and similar structures have been investigated as potential inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways.[3] Therefore, its primary research applications are in drug discovery and development, particularly for inflammatory diseases and cancer.[3][4]

Q2: What are the general handling and storage recommendations for this compound?

A2: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5][6][7] It is a crystalline powder and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, as guanidine derivatives can be hygroscopic.[5][7] For long-term storage, keeping it at -20°C is recommended.[8]

Q3: What is the expected solubility of this compound?

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of this compound.

Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or slightly increasing the temperature.
Side reactionsThe synthesis of substituted guanidines can sometimes be challenging. Ensure that the starting materials are pure and the reaction conditions are strictly followed. In some cases, alternative synthetic routes may need to be explored.[11]
Difficult purificationPurification of guanidine derivatives can be complicated by their high polarity. Consider using a different chromatography stationary phase or a different solvent system for purification. In some cases, crystallization might be a more effective purification method.

Problem: Difficulty in removing impurities after synthesis.

Potential Cause Troubleshooting Step
Co-eluting impurities in chromatographyOptimize the chromatography conditions (e.g., gradient, solvent system, stationary phase). Consider using a different purification technique, such as preparative HPLC.
Residual starting materialsEnsure the reaction has gone to completion. If not, consider adjusting the stoichiometry of the reactants.
Salt formation with other anionsDuring workup, ensure that the desired hydrochloride salt is selectively formed. This can sometimes be achieved by careful pH adjustment and choice of solvents.
In Vitro Assays (e.g., Kinase Assays)

Problem: Inconsistent or non-reproducible results in an MSK1 kinase assay.

Potential Cause Troubleshooting Step
Compound precipitation in assay bufferVisually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in the specific assay buffer used. If solubility is an issue, consider preparing a more concentrated stock in DMSO and diluting it further in the assay, ensuring the final DMSO concentration is low and consistent across all wells.
Compound instability in aqueous bufferThe stability of guanidine derivatives can be pH-dependent.[12][13] Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Interference with assay componentsGuanidinium compounds can sometimes interfere with assay readouts, for example, by causing protein aggregation or fluorescence quenching.[14] Run appropriate controls, such as the compound in the absence of the enzyme or substrate, to check for assay interference.
Off-target effectsAt higher concentrations, this compound may inhibit other kinases or proteins in the assay system. Determine the IC50 value and use the compound at concentrations relevant to its potency. Consider testing against a panel of related kinases to assess selectivity.

Problem: The compound appears to be a potent inhibitor, but the results are not validated in secondary assays.

Potential Cause Troubleshooting Step
False positive due to assay interferenceGuanidine-containing compounds can sometimes act as pan-assay interference compounds (PAINS).[14] This can be due to various mechanisms, including aggregation, reactivity, or interference with the detection method (e.g., fluorescence).[14][15] It is crucial to perform orthogonal assays with different detection methods to confirm the inhibitory activity.
Non-specific inhibitionThe compound may be acting through a non-specific mechanism, such as protein denaturation at high concentrations, a known property of guanidine hydrochloride.[12] Confirm that the inhibition is dose-dependent and reversible.
Compound degradationThe compound may be unstable under the conditions of the secondary assay. Re-evaluate the stability of the compound under the new assay conditions.
Cell-Based Assays

Problem: Observed cytotoxicity is not correlated with the intended target inhibition.

Potential Cause Troubleshooting Step
General cytotoxicity of guanidine compoundsGuanidine-based compounds can exhibit cytotoxicity, especially at higher concentrations.[1] Determine the cytotoxic concentration (CC50) in the cell line being used and compare it to the concentration required for target engagement (EC50). Ensure that the concentrations used for studying the mechanism of action are well below the cytotoxic threshold.
Off-target effects in a cellular contextThe compound may be affecting other cellular pathways, leading to toxicity.[8] Consider using a structurally related but inactive control compound to differentiate between on-target and off-target effects. A knockout or knockdown of the intended target (MSK1) in the cell line can also help to validate that the observed phenotype is target-dependent.
Membrane disruptionThe cationic nature of the guanidinium group can lead to interactions with cell membranes, potentially causing disruption and cell death.[1] This is a known mechanism of antimicrobial activity for some guanidine compounds.[1] Evaluate membrane integrity using assays such as LDH release or propidium iodide staining.

Experimental Protocols & Data

Solubility of Guanidine Hydrochloride in Various Solvents

While specific data for this compound is limited, the following table for the parent compound, guanidine hydrochloride, can provide a general reference.

SolventSolubility ( g/100 mL at 20°C)
Water215[9]
pKa of Aryl Guanidines

The basicity of aryl guanidines is influenced by substituents on the aryl ring. While guanidine itself is a strong base (pKa ≈ 13.6), N-aryl substitution generally lowers the pKa.[3] A study on a series of aryl guanidines reported pKa values in the range of 7-8.[16] The methoxy group on the phenyl ring of 1-(4-Methoxyphenyl)guanidine is an electron-donating group, which would be expected to slightly increase the basicity compared to an unsubstituted phenylguanidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays synthesis Synthesis of 1-(4-Methoxyphenyl)guanidine HCl purification Purification (Chromatography/Crystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization solubility Solubility & Stability Testing characterization->solubility Proceed if pure kinase_assay MSK1 Kinase Assay solubility->kinase_assay selectivity Kinase Selectivity Profiling kinase_assay->selectivity cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) selectivity->cytotoxicity Proceed if selective target_engagement Target Engagement Assay (e.g., Western Blot for p-CREB) cytotoxicity->target_engagement phenotypic_assay Phenotypic Assay (e.g., cytokine production) target_engagement->phenotypic_assay msk1_pathway cluster_stimuli External Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Targets Growth Factors Growth Factors ERK1_2 ERK1/2 Growth Factors->ERK1_2 Stress (e.g., UV, LPS) Stress (e.g., UV, LPS) p38 p38 MAPK Stress (e.g., UV, LPS)->p38 MSK1 MSK1 ERK1_2->MSK1 p38->MSK1 CREB CREB MSK1->CREB Phosphorylation Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylation Compound 1-(4-Methoxyphenyl)guanidine HCl Compound->MSK1 Inhibition Gene_Expression Gene Expression (e.g., c-fos, IL-6) CREB->Gene_Expression Histone_H3->Gene_Expression

References

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride. Our aim is to help improve the yield and purity of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and direct route involves the reaction of p-anisidine with cyanamide in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. A notable method utilizes scandium(III) triflate as a catalyst in water, which has been reported to produce high yields.[1]

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The essential starting materials are p-anisidine and cyanamide. Depending on the chosen protocol, a catalyst such as scandium(III) triflate may be necessary. For the final salt formation, hydrochloric acid is required. Solvents can vary, with water being used in some green chemistry approaches.

Q3: What is the expected yield for this synthesis?

A3: Yields can vary significantly based on the reaction conditions. A reported method using scandium(III) triflate as a catalyst in water at 100°C for 48 hours has achieved a yield of 80% for the free base.[1] Optimization of reaction parameters is crucial for maximizing the yield.

Q4: Are there any significant safety precautions to consider during this synthesis?

A4: Yes. Cyanamide is a reactive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. p-Anisidine is also toxic and can be absorbed through the skin. Standard laboratory safety practices should be strictly followed.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the final product can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To determine the elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting materials (p-anisidine or cyanamide). 4. Incorrect stoichiometry.1. Use a fresh or properly stored catalyst. Consider catalyst activation if applicable. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 3. Purify starting materials if necessary. Use freshly opened cyanamide. 4. Carefully check the molar ratios of the reactants and catalyst.
Low Yield 1. Incomplete reaction. 2. Formation of side products. A potential side reaction is the dimerization or trimerization of cyanamide to form dicyandiamide or melamine, respectively. Another possibility is the formation of a bis-guanidine byproduct where a second molecule of p-anisidine reacts. 3. Product loss during workup and purification.1. Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. 2. Use a slight excess of cyanamide to favor the desired product. Control the reaction temperature to minimize cyanamide polymerization. 3. Optimize the extraction and crystallization procedures. Minimize the number of transfer steps.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH for hydrochloride salt formation.1. Purify the crude product by column chromatography before attempting crystallization. 2. Ensure all solvent is removed under vacuum before crystallization. 3. Carefully adjust the pH with HCl to ensure complete protonation of the guanidine group.
Product is discolored (e.g., pink or brown) 1. Oxidation of p-anisidine or the product. 2. Presence of colored impurities from starting materials or side reactions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Treat the crude product with activated carbon during recrystallization to remove colored impurities.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)guanidine using Scandium(III) Triflate Catalyst[1]

This protocol describes the synthesis of the guanidine free base. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.

Materials:

  • p-Anisidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized Water

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve p-anisidine (1.0 eq) and cyanamide (1.2 eq) in deionized water.

  • Add scandium(III) triflate (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at 100°C for 48 hours.

  • After cooling to room temperature, wash the reaction mixture with chloroform (3 x volume of water).

  • Separate the aqueous layer and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a chloroform-methanol mixture (e.g., 20:1) as the eluent to afford 1-(4-Methoxyphenyl)guanidine as a solid.

Formation of the Hydrochloride Salt:

  • Dissolve the purified 1-(4-Methoxyphenyl)guanidine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, cooling the solution or adding a non-polar co-solvent may induce crystallization.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Data Presentation

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Reaction of p-anisidine and cyanamideSc(OTf)₃Water1004880[1]

Note: The reported yield is for the free base. Further quantitative data from comparative studies on different synthetic routes for this specific compound is limited in the currently available literature.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt_formation Salt Formation A p-Anisidine D Reaction at 100°C, 48h A->D B Cyanamide B->D C Sc(OTf)₃ in Water C->D E Aqueous Workup (CHCl₃ wash) D->E F Concentration E->F G Silica Gel Chromatography F->G H 1-(4-Methoxyphenyl)guanidine G->H I Dissolve in Solvent H->I J Add HCl I->J K Crystallization J->K L 1-(4-Methoxyphenyl)guanidine HCl K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or No Product CheckReagents Check Starting Materials & Catalyst Quality Start->CheckReagents CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions OptimizeWorkup Optimize Workup & Purification CheckReagents->OptimizeWorkup If reagents are OK CheckConditions->OptimizeWorkup If conditions are correct ConsiderSideReactions Investigate Side Reactions OptimizeWorkup->ConsiderSideReactions Still low yield Solution Improved Yield OptimizeWorkup->Solution Successful ConsiderSideReactions->Solution Identified & Mitigated

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

1-(4-Methoxyphenyl)guanidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 1-(4-Methoxyphenyl)guanidine hydrochloride for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the following recommendations are based on the general chemical properties of guanidine salts and related aryl guanidines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Protection from moisture and light is crucial. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What is the expected shelf-life of this compound?

A2: The manufacturer does not provide a specific shelf-life for this compound. The actual stability will depend on the storage conditions and the purity of the material. It is recommended to perform a quality control check if the compound has been stored for an extended period or if there are any visible changes in its appearance.

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of the compound may be indicated by a change in color (e.g., yellowing or browning), clumping of the powder (due to moisture absorption), or a noticeable change in its solubility. If any of these signs are observed, the compound's purity should be reassessed before use.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, the primary degradation pathways are likely to be hydrolysis of the guanidine group, especially under basic conditions, and potential oxidation of the methoxyphenyl group. Exposure to strong oxidizing agents should be avoided.

Q5: How should I prepare solutions of this compound?

A5: Prepare solutions fresh for each experiment whenever possible. Use anhydrous solvents if the application is sensitive to moisture. If aqueous solutions are required, use purified water and consider buffering the solution to a slightly acidic pH (around 5-6) to improve stability, as guanidine salts can be less stable under alkaline conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.1. Verify the storage conditions of the compound. 2. Perform a purity check (e.g., melting point, HPLC, or NMR) on the stored material. 3. If degradation is suspected, use a fresh batch of the compound.
Compound has changed color or appearance Potential degradation due to exposure to light, air, or moisture.1. Do not use the compound if significant discoloration or clumping is observed. 2. If the change is minor, a purity reassessment is recommended before use. 3. Ensure the container is properly sealed and stored in a desiccator if necessary.
Difficulty in dissolving the compound The compound may have absorbed moisture and agglomerated, or it may have degraded to a less soluble impurity.1. Gently grind the material to a fine powder before attempting to dissolve it. 2. Use sonication or gentle warming to aid dissolution. 3. If solubility issues persist, it may be a sign of degradation, and a purity check is advised.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study can help determine the intrinsic stability of this compound and identify potential degradation products. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, analyze the stressed samples along with a non-stressed control sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The method should be capable of separating the parent compound from any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete decomposition of the parent compound.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage purity_test Perform Purity Check (e.g., HPLC, NMR) check_storage->purity_test degraded Degradation Confirmed? purity_test->degraded new_batch Use a Fresh Batch of Compound continue_use Compound is Stable Continue Experiments degraded->new_batch Yes degraded->continue_use No

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting poor results in assays with 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1-(4-Methoxyphenyl)guanidine hydrochloride in their assays.

Troubleshooting Guide

Poor or inconsistent assay results can be frustrating. This guide addresses common issues encountered when working with this compound.

Problem 1: High Variability Between Replicates or Experiments

High variability can be caused by several factors, from compound precipitation to instability.

Potential Cause Recommended Action
Compound Precipitation Visually inspect wells for precipitate. Determine the aqueous solubility of the compound in your specific assay buffer. Consider using a lower concentration or adding a co-solvent (e.g., DMSO, ethanol) if compatible with your assay.
Compound Instability Prepare fresh stock solutions for each experiment. Protect solutions from light and perform experiments at a controlled temperature. Assess compound stability in your assay buffer over the experiment's duration using techniques like HPLC.
Inconsistent Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, perform reverse pipetting.

Problem 2: No Dose-Response or a Very Shallow Curve

This may indicate issues with the compound's activity, concentration range, or the assay itself.

Potential Cause Recommended Action
Incorrect Concentration Range Perform a wide-range concentration-response experiment (e.g., from 1 nM to 100 µM) to identify the active range.
Compound Inactivity Verify the identity and purity of your compound using techniques like mass spectrometry or NMR. Test the compound in a known positive control assay if available.
Assay Insensitivity Optimize the assay conditions (e.g., enzyme/substrate concentration, incubation time) to ensure a robust signal window.

Problem 3: Apparent Inhibition at High Concentrations (Non-Specific Effects)

At higher concentrations, many compounds can cause assay artifacts that mimic true inhibition.

Potential Cause Recommended Action
Compound Aggregation The formation of compound aggregates can sequester and inhibit enzymes. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.
Assay Interference The compound may be interfering with the detection method (e.g., fluorescence quenching, light absorbance). Test the compound in the absence of the target protein to assess its effect on the assay signal.
Protein Denaturation As a guanidine derivative, at very high concentrations it might begin to denature the target protein. Keep concentrations as low as possible while still achieving the desired effect.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. For aqueous buffers, assess the solubility and consider the pH, as the guanidine group is basic. Prepare fresh dilutions in your assay buffer for each experiment.

Q2: What is the expected stability of this compound in solution?

While specific stability data is limited, guanidine derivatives can be susceptible to hydrolysis, especially at extreme pH values. It is best practice to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Could this compound be interfering with my fluorescence-based assay?

Yes, compounds with aromatic rings, such as the methoxyphenyl group, have the potential to absorb light or quench fluorescence. To check for this, run a control experiment with the compound and the fluorescent probe in the absence of the biological target.

Q4: I see a precipitate after adding the compound to my assay buffer. What should I do?

Precipitation indicates that the compound's solubility limit has been exceeded in your specific buffer. You can try a few things:

  • Lower the final concentration of the compound.

  • Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't affect your assay.

  • Modify the buffer composition (e.g., pH) if it's compatible with your experimental system.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution into your assay buffer to create a range of concentrations.

  • Incubate the solutions under the same conditions as your assay (e.g., 30 minutes at 37°C).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

Protocol 2: Testing for Assay Interference

  • Prepare a set of control wells containing your assay buffer and the detection reagents (e.g., fluorescent substrate).

  • Add this compound to these wells across the same concentration range used in your main experiment.

  • Incubate for the duration of your assay.

  • Measure the signal and compare it to a vehicle control (e.g., DMSO). A concentration-dependent change in signal indicates interference.

Visualizations

Caption: A troubleshooting workflow for poor assay results.

Assay_Interference_Check start Start: Suspected Assay Interference control_exp Run Control Experiment: Assay Buffer + Detection Reagent + Compound start->control_exp measure_signal Measure Signal control_exp->measure_signal compare_vehicle Compare to Vehicle Control measure_signal->compare_vehicle interference Result: Interference Detected compare_vehicle->interference Signal Changes with Compound Concentration no_interference Result: No Interference compare_vehicle->no_interference No Significant Signal Change

Caption: Workflow to check for assay interference.

Technical Support Center: Purification of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Methoxyphenyl)guanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities largely depend on the synthetic route used. A common synthesis involves the reaction of p-anisidine with a guanylating agent. Therefore, likely impurities include:

  • Unreacted p-anisidine

  • Byproducts from the guanylating agent

  • Side-reaction products, such as melamines or other condensation products.

  • Inorganic salts remaining from the synthesis or workup.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product well at an elevated temperature but poorly at a low temperature. Conversely, the impurities should either be very soluble or insoluble at all temperatures. For a substituted guanidine salt like this compound, polar solvents are a good starting point. Based on general principles for substituted guanidines, you can screen solvents like:

  • Ethanol

  • Methanol

  • Isopropanol

  • Water

  • A mixture of the above alcohols with water or an anti-solvent like ethyl acetate or diethyl ether.

It is recommended to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent system.

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: Several analytical methods can be employed to determine the purity of your compound both before and after purification:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique to separate and quantify the desired compound from its impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.

  • Titration: An acid-base titration can be used to determine the assay of the guanidine hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" during recrystallization. The boiling point of the solvent is too high, causing the compound to melt before dissolving. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent).
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent even at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete.Choose a solvent in which the compound is less soluble. Reduce the amount of solvent used to dissolve the crude product. Allow more time for crystallization at a lower temperature.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the overall yield.
The purity has not significantly improved after recrystallization. The impurities have very similar solubility properties to the desired compound in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. Consider an alternative purification technique such as column chromatography.
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen. Not enough solvent was used.Select a more suitable solvent based on solubility tests. Gradually add more hot solvent until the compound dissolves.
Crystals do not form upon cooling. The solution is not supersaturated. The solution is too pure, lacking nucleation sites.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.

Experimental Protocols

General Recrystallization Protocol

This is a general procedure that may need to be optimized for your specific crude product.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at reflux temperature.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Data Presentation

The following table summarizes the solubility of the parent compound, guanidine hydrochloride, in various solvents. This data can serve as a starting point for selecting a recrystallization solvent for this compound, keeping in mind that the methoxyphenyl group will increase its lipophilicity.

SolventSolubility of Guanidine Hydrochloride ( g/100 mL at 20°C)
Water215[1]
MethanolSoluble
EthanolSoluble[2]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_final Final Product crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration cooling Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product troubleshooting_logic node_sol node_sol start Problem Encountered oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No sol_oiling_out Use lower boiling point solvent or add anti-solvent. oiling_out->sol_oiling_out Yes no_crystals No Crystals? low_recovery->no_crystals No sol_low_recovery Use less solvent or a solvent with lower solubility. low_recovery->sol_low_recovery Yes sol_no_crystals Concentrate solution, scratch flask, or add seed crystal. no_crystals->sol_no_crystals Yes

References

Technical Support Center: Overcoming Resistance to 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to 1-(4-Methoxyphenyl)guanidine hydrochloride in cell lines. The content is designed for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity. What are the possible reasons?

A1: Acquired resistance to this compound can arise from several cellular changes. Based on the known mechanisms of similar guanidine-containing compounds, which often induce apoptosis or interact with DNA, the most likely causes are:

  • Alterations in Apoptotic Pathways: The cancer cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulated pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to programmed cell death.[1][2][3]

  • Increased Drug Efflux: The cells might be actively pumping the compound out, reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[4][5][6][7][8][9]

  • Enhanced DNA Repair Mechanisms: If the compound causes DNA damage, resistant cells may have enhanced their DNA repair capacity, efficiently fixing the lesions before they can trigger cell death.[10][11][12][13][14][15]

To investigate these possibilities, a systematic approach is recommended, as outlined in the experimental workflow below.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A multi-step experimental approach is necessary to pinpoint the resistance mechanism. This typically involves comparing the resistant cell line to the original, sensitive (parental) cell line. The following workflow can guide your investigation.

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Apoptosis Evasion cluster_2 Phase 3: Investigate Drug Efflux cluster_3 Phase 4: Investigate DNA Repair start Resistant vs. Parental Cell Line ic50 Determine IC50 values via Cell Viability Assay (e.g., MTT) start->ic50 Treat with this compound apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay If IC50 is higher in resistant line efflux_assay Cell Viability Assay with ABC Transporter Inhibitor (e.g., Verapamil) ic50->efflux_assay If IC50 is higher in resistant line comet_assay Assess DNA Damage (Comet Assay) ic50->comet_assay If IC50 is higher in resistant line western_blot_apoptosis Western Blot for Apoptotic Proteins (Bcl-2, Bax, Cleaved Caspase-3) apoptosis_assay->western_blot_apoptosis If apoptosis is reduced western_blot_efflux Western Blot for ABC Transporters (e.g., P-gp/ABCB1) efflux_assay->western_blot_efflux If inhibitor restores sensitivity western_blot_dna Western Blot for DNA Repair Proteins (e.g., PARP, γH2AX) comet_assay->western_blot_dna If less DNA damage is observed in resistant cells

Caption: Experimental workflow for investigating resistance mechanisms.

Q3: My cell viability assay (MTT/MTS) results are inconsistent. What could be wrong?

A3: Inconsistent results in tetrazolium-based assays can stem from several factors. Refer to the troubleshooting table below.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or contamination.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Regularly check for contamination.
Low absorbance readings in control wells Low cell number, reduced metabolic activity, or incorrect wavelength.Optimize initial cell seeding density. Ensure cells are in the logarithmic growth phase. Verify the spectrophotometer is set to the correct wavelength for the formazan product (approx. 570 nm for MTT).[10]
High background in media-only wells Contamination of media or serum with reducing substances. Phenol red in media can also interfere.Use fresh, sterile media and serum. Use a background control with media and the assay reagent. Consider using phenol red-free media for the assay.
Incomplete dissolution of formazan crystals (MTT assay) Insufficient mixing or inappropriate solubilizing agent.After adding the solubilization solution, shake the plate on an orbital shaker for 15 minutes. Ensure the solubilizing agent (e.g., DMSO, isopropanol) is of high quality.[5][8]

Q4: I am not seeing a clear distinction between apoptotic and live cells in my Annexin V/PI flow cytometry data. What are some common pitfalls?

A4: Annexin V assays require careful handling to avoid artifacts. Common issues and solutions are listed below.

Problem Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly, leading to membrane damage. Over-confluent or starved cells are undergoing spontaneous apoptosis.Use a gentle dissociation enzyme like Accutase for adherent cells. Avoid vigorous pipetting. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[16]
High percentage of PI positive cells (necrosis) in all samples Over-trypsinization or mechanical damage during harvesting. Delayed analysis after staining.Minimize trypsin exposure time and handle cells gently. Analyze samples as soon as possible after staining (ideally within 1 hour).[16]
Weak or no Annexin V signal in the positive control Insufficient concentration of Ca2+ in the binding buffer. Reagents have expired or were stored improperly.Annexin V binding is calcium-dependent; ensure the binding buffer is correctly prepared. Use a positive control (e.g., treat cells with a known apoptosis inducer like staurosporine) to validate the assay and reagents.[17][18]
Fluorescence spillover between FITC and PI channels Incorrect fluorescence compensation settings on the flow cytometer.Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation before running your experimental samples.[16][18]

Q5: How can I overcome the identified resistance mechanism?

A5: Once a resistance mechanism is identified, you can employ targeted strategies to resensitize the cells.

G cluster_0 Identified Resistance Mechanism cluster_1 Potential Overcoming Strategy apoptosis Apoptosis Evasion (e.g., High Bcl-2) apoptosis_strategy Combination with BH3 Mimetics (e.g., Venetoclax) apoptosis->apoptosis_strategy Co-treatment efflux Increased Drug Efflux (e.g., High P-gp) efflux_strategy Combination with ABC Transporter Inhibitors (e.g., Verapamil, Tariquidar) efflux->efflux_strategy Co-treatment dna_repair Enhanced DNA Repair (e.g., High PARP activity) dna_repair_strategy Combination with DNA Repair Inhibitors (e.g., PARP inhibitors like Olaparib) dna_repair->dna_repair_strategy Co-treatment

Caption: Strategies to overcome specific resistance mechanisms.
  • For Apoptosis Evasion: Combine this compound with a second agent that targets the apoptotic machinery directly. For instance, if Bcl-2 is overexpressed, using a BH3 mimetic like Venetoclax could restore sensitivity.[19][20][21][22]

  • For Increased Drug Efflux: Co-administer an inhibitor of the specific ABC transporter that is overexpressed. For example, verapamil or more specific inhibitors like tariquidar can block P-gp activity, increasing the intracellular concentration of your compound.[7][23][24]

  • For Enhanced DNA Repair: Use a combination therapy with an inhibitor of a key DNA repair pathway. For example, if the cells show increased PARP activity, a PARP inhibitor like olaparib could prevent the repair of drug-induced DNA damage, leading to cell death.[10][12][25][26]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5][10]

Materials:

  • 96-well plates

  • Parental and resistant cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound.

  • Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • Parental and resistant cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with an appropriate concentration (e.g., IC50) of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation agent.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Key Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, P-gp, PARP, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture parental and resistant cells, with and without drug treatment.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways

Understanding the underlying signaling pathways can provide further insight into resistance. Below are representations of key pathways potentially involved.

G cluster_0 Apoptosis Signaling drug 1-(4-Methoxyphenyl) guanidine hydrochloride bax Bax/Bak Activation drug->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2 Bcl-2/Mcl-1 bcl2->bax cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway, a potential target for resistance.

G cluster_1 Drug Efflux Mechanism drug_in Drug Enters Cell transporter ABC Transporter (P-gp) drug_in->transporter drug_out Drug Exits Cell transporter->drug_out Efflux adp ADP + Pi transporter->adp atp ATP atp->transporter

Caption: Drug efflux mediated by ABC transporters.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Methoxyphenyl)guanidine Hydrochloride's Performance with Alternative Anti-Inflammatory and Analgesic Agents.

This compound is a guanidine derivative with recognized potential in therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve the modulation of nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This guide provides a comparative overview of its biological activity against established alternatives, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of in-vitro and in-vivo Biological Activity

To objectively assess the efficacy of this compound, its performance in key biological assays is compared with standard reference compounds. The following tables summarize the available quantitative data for its anti-inflammatory and analgesic properties, as well as its inhibitory effect on nitric oxide synthase.

Table 1: Comparative Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Time after Carrageenan (h)Paw Edema Inhibition (%)
This compound Data not available--
Ibuprofen (Reference) 40355-65
Indomethacin (Reference) 55~50

Note: Specific quantitative data for the anti-inflammatory activity of this compound in the carrageenan-induced paw edema model is not currently available in the reviewed literature. Ibuprofen and Indomethacin are presented as commonly used reference standards in this assay.

Table 2: Comparative Analgesic Activity (Hot Plate Test)
CompoundDose (mg/kg)Time after Administration (min)Increase in Reaction Time (%)
This compound Data not available--
Morphine (Reference) 1030Significant increase
Piroxicam (Reference) 1060Significant increase[1]
Table 3: Comparative in-vitro iNOS Inhibition
CompoundIC₅₀ (µM)
This compound Data not available
Aminoguanidine (Reference) 2.1 - 830[2][3]
L-NMMA (Reference) Potent inhibitor[4]
1,1-Dimethylguanidine (Reference) ~10-fold less potent than Aminoguanidine[4]

Note: While the potential for iNOS inhibition by 1-(4-Methoxyphenyl)guanidine is suggested, specific IC₅₀ values are not available in the compared studies. Aminoguanidine, L-NMMA, and 1,1-Dimethylguanidine are presented as reference iNOS inhibitors with varying potencies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

Carrageenan-Induced Paw Edema Assay

This widely used in-vivo model assesses the anti-inflammatory activity of compounds.

Procedure:

  • Healthy Wistar rats (150-200 g) are divided into control, reference, and test groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., this compound), reference drug (e.g., Ibuprofen, 40 mg/kg), or vehicle (control) is administered orally.[5]

  • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

  • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

Procedure:

  • Mice or rats are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The latency period for the animal to exhibit a pain response (e.g., licking of the paws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Animals are treated with the test compound, a reference analgesic (e.g., Morphine), or a vehicle.

  • The latency period is measured again at specific time points after drug administration (e.g., 30, 60, 90 minutes).

  • An increase in the reaction time compared to the baseline indicates an analgesic effect.

in-vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of NOS isoforms.

Procedure:

  • Inducible NOS (iNOS) is typically induced in a cell line (e.g., RAW 264.7 macrophages) by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • The cell lysate containing the iNOS enzyme is incubated with the test compound at various concentrations.

  • The substrate for the enzyme, L-arginine, is added to the reaction mixture.

  • The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many guanidine derivatives are linked to their ability to interfere with pro-inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a critical regulator of the expression of inflammatory mediators, including iNOS.

Below is a diagram illustrating the proposed mechanism of action for an anti-inflammatory guanidine compound that inhibits the NF-κB pathway, leading to reduced iNOS expression and nitric oxide production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Protein Synthesis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (bound) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Guanidine_Compound 1-(4-Methoxyphenyl)guanidine hydrochloride Guanidine_Compound->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO

Caption: Proposed NF-κB signaling pathway inhibition.

The diagram above illustrates a potential mechanism where a guanidine compound inhibits the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a downstream reduction in the transcription and translation of iNOS, ultimately decreasing the production of nitric oxide and mitigating the inflammatory response.

References

Cross-Reactivity Profile of 1-(4-Methoxyphenyl)guanidine Hydrochloride: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available databases reveals a significant gap in the understanding of the cross-reactivity of 1-(4-Methoxyphenyl)guanidine hydrochloride with other receptors. At present, there is no published experimental data detailing its binding affinities or functional activities across a broad range of biological targets.

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is critical for assessing its potential therapeutic efficacy and off-target effects. The guanidine moiety is a common functional group in various biologically active compounds and is known to interact with a range of receptors. However, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

This guide aims to transparently address the current lack of information and provide a framework for the types of experimental data and methodologies that would be necessary to establish a comprehensive cross-reactivity profile for this compound.

The Path Forward: Essential Experiments for Profiling Cross-Reactivity

To address the existing knowledge gap, a systematic evaluation of this compound's interaction with a diverse panel of receptors is required. The following experimental protocols are standard in the pharmaceutical industry for determining compound selectivity.

Radioligand Binding Assays

This technique is the gold standard for assessing the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A broad panel of receptors should be chosen, including but not limited to G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen or CEREP's BioPrint offer comprehensive panels.

  • Membrane Preparation: Cell lines recombinantly expressing the target receptor are cultured and harvested. The cell membranes are then isolated through centrifugation to create a preparation rich in the receptor of interest.

  • Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound, this compound.

  • Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

Functional Assays

While binding assays measure affinity, functional assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator.

Experimental Protocol: GPCR Functional Assay (e.g., cAMP Measurement)

  • Cell Culture: A cell line stably expressing the target GPCR (e.g., a serotonin or dopamine receptor) is cultured. These cells are often engineered to produce a reporter signal upon receptor activation.

  • Compound Incubation: The cells are treated with varying concentrations of this compound.

  • Stimulation (for antagonist mode): To test for antagonistic activity, the cells are co-incubated with the test compound and a known agonist for the receptor.

  • Signal Detection: The intracellular concentration of a second messenger, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors, is measured. This is typically done using commercially available kits (e.g., HTRF, FRET, or ELISA-based assays).

  • Data Analysis: For agonistic activity, the concentration of the compound that produces 50% of the maximal response (EC50) is determined. For antagonistic activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Data Presentation: Structuring the Findings

Once experimental data is obtained, it should be summarized in a clear and concise table to allow for easy comparison of the compound's activity across different receptors.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Receptor Target FamilySpecific ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
Serotonin 5-HT1ARadioligand Binding
cAMP Assay
5-HT2ACalcium Flux Assay
Dopamine D1Radioligand Binding
D2cAMP Assay
Adrenergic α1ARadioligand Binding
β2cAMP Assay
Muscarinic M1Calcium Flux Assay
Histamine H1Radioligand Binding

Visualizing the Path to Understanding

To conceptualize the necessary experimental workflow and the potential signaling pathways that could be investigated, diagrams generated using Graphviz are presented below.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling Compound 1-(4-Methoxyphenyl)guanidine hydrochloride ReceptorPanel Broad Receptor Panel (GPCRs, Ion Channels, etc.) Compound->ReceptorPanel BindingAssay Radioligand Binding Assays ReceptorPanel->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) ReceptorPanel->FunctionalAssay DataAnalysis Data Analysis (Ki, EC50, IC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Profile Cross-Reactivity Profile DataAnalysis->Profile G cluster_pathway Hypothetical GPCR Signaling Pathway Interaction Ligand 1-(4-MPG) HCl Receptor Target Receptor (e.g., 5-HT1A) Ligand->Receptor Binds G_protein G-protein (Gi/o) Receptor->G_protein Activates Effector Adenylate Cyclase G_protein->Effector Inhibits SecondMessenger ↓ cAMP Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Unveiling the Dichotomy: In Vivo vs. In Vitro Effects of Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the multifaceted actions of a widely used guanidinium salt.

Guanidine hydrochloride, a simple yet potent molecule, is a staple in research laboratories, primarily known for its role as a strong protein denaturant. However, its biological effects extend beyond this in vitro application, exhibiting distinct activities within living organisms. This guide provides a comprehensive comparison of the in vivo and in vitro effects of guanidine hydrochloride, offering researchers valuable insights supported by experimental data and detailed protocols.

While the specific compound 1-(4-Methoxyphenyl)guanidine hydrochloride has limited available data, this guide will focus on the well-documented parent compound, guanidine hydrochloride, to provide a foundational understanding of its biological impact.

In Vitro Effects: A Powerful Tool for Protein Manipulation

In the controlled environment of a laboratory setting, guanidine hydrochloride is predominantly utilized for its chaotropic properties, effectively disrupting the three-dimensional structure of proteins.

Primary In Vitro Applications:

  • Protein Denaturation and Refolding: Guanidine hydrochloride is a go-to reagent for denaturing proteins to study their folding mechanisms and for solubilizing inclusion bodies.[1][2][3] Its ability to break hydrogen bonds leads to the unfolding of the protein's native conformation.[3]

  • Enzyme Inhibition: It can act as an inhibitor for various enzymes. For instance, it exhibits a mixed-type noncompetitive nonlinear inhibition on the catalytic activity of recombinant human protein disulfide isomerase (rhPDI).[4]

  • Elution Agent: It is effectively used to elute cellulase proteins from unhydrolyzed cellulosic residues.[5]

Quantitative In Vitro Data Summary
ParameterEnzyme/ProteinConcentration of Guanidine HydrochlorideObserved EffectReference
Inhibition Recombinant Human Protein Disulfide Isomerase (rhPDI)0.2 M - 0.8 MMixed-type noncompetitive nonlinear inhibition[4]
Inactivation Cellobiohydrolase I (CBH I)0.25 MComplete inactivation[5]
Prevention of Substrate Binding Cellobiohydrolase I (CBH I)4 MPrevents binding to microcrystalline cellulose[5]
Denaturation General Proteins6 M - 8 MCommonly used for complete denaturation[2][3]
Experimental Protocol: In Vitro Protein Denaturation and Refolding

This protocol provides a general workflow for the denaturation and subsequent refolding of a protein using guanidine hydrochloride.

Materials:

  • Protein of interest

  • Guanidine Hydrochloride (GdnHCl)

  • Refolding buffer (e.g., Tris-HCl, pH 7.4, with additives like L-arginine)

  • Dialysis tubing or size-exclusion chromatography column

Methodology:

  • Denaturation:

    • Prepare a stock solution of 8 M GdnHCl.[3]

    • Dissolve the protein in a denaturing buffer containing 6 M GdnHCl.

    • Incubate at room temperature to allow for complete unfolding.

  • Refolding:

    • Dialysis: Place the denatured protein solution in a dialysis bag and dialyze against a refolding buffer with progressively lower concentrations of GdnHCl.

    • Dilution: Rapidly dilute the denatured protein solution into a large volume of refolding buffer.

    • Chromatography: Use a size-exclusion column to exchange the denaturing buffer with the refolding buffer.

  • Analysis:

    • Assess the refolding efficiency by measuring the protein's biological activity or by using spectroscopic methods like circular dichroism.

Diagram: In Vitro Protein Denaturation and Refolding Workflow

in_vitro_workflow NativeProtein Native Protein DenaturedProtein Denatured Protein (Unfolded) NativeProtein->DenaturedProtein Denaturation RefoldedProtein Refolded Protein (Active) DenaturedProtein->RefoldedProtein Removal of GdnHCl GdnHCl 6M Guanidine Hydrochloride DenaturedProtein->GdnHCl Refolding Refolding Process (e.g., Dialysis) RefoldedProtein->Refolding

Caption: Workflow for in vitro protein denaturation using guanidine hydrochloride and subsequent refolding.

In Vivo Effects: From Therapeutic Potential to Toxicity

Inside a living organism, the effects of guanidine hydrochloride are more complex, involving interactions with various biological systems. It has been investigated for therapeutic applications but also exhibits notable toxicity.

Key In Vivo Observations:

  • Neuromuscular Effects: Guanidine is used to treat muscle weakness and fatigue associated with Eaton-Lambert syndrome by increasing the release of acetylcholine.[6]

  • Antiviral/Antiplasmodial Activity: Certain guanidine derivatives have shown potential as inhibitors of viruses and parasites.

  • Inhibition of Hsp104 Activity: In yeast, guanidine hydrochloride inhibits the activity of the heat shock protein Hsp104, which is crucial for the propagation of prions.[7]

  • Toxicity: The therapeutic use of guanidine is limited by its potential for adverse effects.

Quantitative In Vivo Data Summary
OrganismTargetConcentration/DoseObserved EffectReference
Yeast (Saccharomyces cerevisiae) Hsp1045 mM in growth mediaReduced Hsp104-mediated thermotolerance and ability to refold denatured luciferase.[7]
Humans Neuromuscular Junction125 mg tabletTreatment for muscle weakness in Eaton-Lambert syndrome.[6]
Mice (A549 xenograft model) Rac1-Tiam1 interactionNot specified for this compound, but a related guanidine-based inhibitor (1D-142) showed antitumor efficacy.Reduction of tumor growth and increased animal survival.[8]
Experimental Protocol: In Vivo Analysis of Hsp104 Inhibition in Yeast

This protocol outlines a method to assess the in vivo effect of guanidine hydrochloride on Hsp104 activity in yeast.

Materials:

  • Yeast strain (e.g., [PSI+])

  • Yeast growth media (e.g., YPD)

  • Guanidine Hydrochloride (GdnHCl)

  • Equipment for yeast cultivation and analysis (incubator, spectrophotometer, etc.)

Methodology:

  • Yeast Culture:

    • Grow a culture of the [PSI+] yeast strain in standard YPD medium.

  • Treatment:

    • Inoculate fresh YPD media containing 5 mM GdnHCl with the yeast culture.[7]

    • Grow a parallel culture in YPD without GdnHCl as a control.

  • Phenotypic Analysis:

    • After several generations, plate the yeast from both cultures on appropriate media to assess the loss of the [PSI+] prion phenotype.

  • Thermotolerance Assay:

    • Subject cultures with and without GdnHCl treatment to heat shock (e.g., 50°C for a specified time).

    • Assess cell viability to determine the effect of GdnHCl on acquired thermotolerance.

Diagram: Proposed In Vivo Mechanism of Guanidine Hydrochloride in Yeast

in_vivo_mechanism GdnHCl Guanidine Hydrochloride Hsp104 Hsp104 GdnHCl->Hsp104 Inhibits Activity PrionReplication Prion Replication Hsp104->PrionReplication Required for PrionCuring Prion Curing

Caption: Guanidine hydrochloride inhibits Hsp104 activity in vivo, leading to the curing of yeast prions.

Comparison of Alternatives

While guanidine hydrochloride is a powerful tool, certain applications may necessitate the use of alternative reagents.

ApplicationGuanidine HydrochlorideAlternative(s)Key Differences
Protein Denaturation Strong denaturant, effective at high concentrations.Urea: A milder chaotropic agent, often used for refolding studies.Urea is less denaturing than GdnHCl at the same concentration.
Protein Extraction from TRIzol Used in a wash step for protein isolation.Methanol, Isopropanol, SDS, Urea: Can be used for precipitation and resolubilization of proteins.[9][10]These alternatives may offer different protein yields and compatibility with downstream applications.
MSK1 Inhibition A derivative, 6-phenylpyridin-2-yl guanidine, was identified as a starting hit for MSK1 inhibitors.Other small molecule inhibitors.Specificity and potency will vary among different inhibitor classes.

Conclusion

Guanidine hydrochloride demonstrates a clear duality in its effects. In vitro, it is a powerful and predictable tool for manipulating protein structure. In vivo, its actions are more nuanced, with both therapeutic potential and significant toxicity. Researchers must carefully consider these distinct profiles when designing experiments and interpreting results. While data on specific derivatives like this compound is scarce, the extensive knowledge of the parent compound provides a critical framework for understanding the broader class of guanidinium salts. Future research into specific aryl-substituted guanidines may reveal novel biological activities and therapeutic applications.

References

A Comparative Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The guanidine moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties that facilitate interactions with various biological targets. 1-(4-Methoxyphenyl)guanidine hydrochloride, a simple yet intriguing derivative, serves as a foundational structure for a diverse range of analogs with potent biological activities. This guide provides a comparative analysis of this compound and its structurally related analogs, focusing on their anticancer and antimicrobial properties. The information is curated to assist researchers, scientists, and drug development professionals in navigating the structure-activity relationships within this compound class and in designing future investigations.

Comparative Biological Activity

The biological efficacy of 1-(4-Methoxyphenyl)guanidine analogs is significantly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the guanidine group itself. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of these compounds, providing a quantitative basis for comparison.

Table 1: Comparative Anticancer Activity of Substituted Phenylguanidine Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 1-(4-Methoxyphenyl)guanidine-Data not available-
2 1-(4-Nitrophenyl)guanidineMCF7>100[1]
3 1-(4-Chlorophenyl)guanidine-Data not available-
4 1-(2,4-Dichlorophenyl)guanidine-Data not available-
5 1-(4-Bromophenyl)guanidine-Data not available-
6 3,4'-Disubstituted diaryl guanidinium derivativeHL-605.5 ± 0.4[2]
7 2,5-bis(2-chloro-4-guanidinophenyl)furan-Data not available[3]
8 N-(1,4-dimethyl-9H-carbazol-3-yl)-N'-alkylguanidineKB, HL60High cytotoxicity at 10⁻⁵ MNot found in search results

Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related analogs to infer structure-activity relationships.

Table 2: Comparative Antimicrobial Activity of Phenyl Guanidine Analogs

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
9 Phenyl guanidine derivative 45aS. aureus8[4]
10 Phenyl guanidine derivative 45aE. coli>64[4]
11 Phenyl guanidine derivative 45bS. aureus32[4]
12 Phenyl guanidine derivative 45bE. coli>64[4]
13 Phenyl guanidine derivative 45cS. aureus16[4]
14 Phenyl guanidine derivative 45cE. coli>64[4]
15 Benzyl guanidine derivative 9mS. aureus0.5[4]
16 Benzyl guanidine derivative 9mE. coli1[4]

Note: MIC values for this compound were not specifically found. The table includes data for phenyl and benzyl guanidine derivatives to illustrate the impact of structural modifications on antimicrobial potency.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation and extension of research findings. The following protocols for key assays are provided based on established methods.

1. Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

  • Reagents:

    • 0.1 M Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • AChE enzyme solution

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents except the test compound.

    • Positive Control: A known AChE inhibitor (e.g., galantamine).

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Mechanisms and Workflows

Anticancer Signaling Pathway

Guanidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action involving the MAPK/ERK pathway, which is often dysregulated in cancer.

anticancer_pathway compound Phenylguanidine Analog receptor Cell Surface Receptor compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway by phenylguanidine analogs.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel guanidine analogs.

experimental_workflow synthesis Compound Synthesis & Purification primary_screening Primary Screening (e.g., MTT Assay) synthesis->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response secondary_assays Secondary Assays (e.g., Antimicrobial, Enzyme Inhibition) dose_response->secondary_assays mechanism_studies Mechanism of Action Studies secondary_assays->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: General workflow for the biological evaluation of synthesized compounds.

Logical Relationship of Structure-Activity

The biological activity of phenylguanidine derivatives is intrinsically linked to their structural features. This diagram illustrates the key relationships.

sar_relationship core Phenylguanidine Core activity Biological Activity (Anticancer, Antimicrobial) core->activity substituents Phenyl Ring Substituents (Nature, Position, Number) substituents->activity guanidine_mod Guanidine Group Modifications guanidine_mod->activity

Caption: Key structural determinants of biological activity in phenylguanidine analogs.

References

Navigating Reproducibility: A Comparative Guide to Experiments with Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental methodologies involving guanidine derivatives, with a focus on 1-(4-Methoxyphenyl)guanidine hydrochloride, by extension of the well-studied guanidine hydrochloride. We will delve into factors influencing experimental outcomes, compare alternative reagents, and provide detailed protocols and data to support reproducible research.

While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other guanidine compounds allows us to extrapolate and provide a robust framework for experimental design and execution. The principles and protocols outlined here, primarily based on the extensive data available for guanidine hydrochloride, serve as a foundational guide for working with this class of compounds.

Comparative Analysis of Protein Denaturation Agents

Guanidine hydrochloride is a widely used chaotropic agent in protein chemistry, primarily for inducing protein unfolding (denaturation). Its effectiveness is often compared with urea. Understanding the differences between these agents is crucial for experimental design and ensuring reproducible results.

Table 1: Comparison of Guanidine Hydrochloride and Urea as Protein Denaturants

FeatureGuanidine Hydrochloride (GdnHCl)UreaKey Considerations for Reproducibility
Denaturing Strength Stronger denaturant; effective at lower concentrations (typically 4-6 M for complete unfolding).Weaker denaturant; requires higher concentrations (typically 6-8 M).The required concentration is protein-dependent. Precise concentration determination is critical for reproducibility.
Mechanism of Action Acts as a chaotropic salt, disrupting water structure and interacting with the peptide backbone and both polar and non-polar side chains.Primarily disrupts hydrogen bonds and has a solubilizing effect on hydrophobic residues.The ionic nature of GdnHCl can mask electrostatic interactions within the protein, which might not be desirable in all studies.
Effect on Protein Can lead to the formation of intermediate states at lower concentrations.Typically induces a two-state (native to denatured) transition.The presence of intermediates with GdnHCl can complicate data analysis but may also provide deeper insights into the unfolding pathway.
Chemical Stability Stable in solution.Can decompose to cyanate, which can carbamoylate proteins, especially at elevated temperatures or over long incubation times.Freshly prepared urea solutions are recommended to avoid artifacts from protein modification.
Cost Generally more expensive than urea.Less expensive.A practical consideration for large-scale experiments.
Solubility Highly soluble in aqueous solutions.Slower to dissolve and less soluble than GdnHCl.Ensure complete dissolution for accurate concentration.

Experimental Protocols

Reproducibility is contingent on meticulous adherence to well-defined protocols. Below are representative protocols for protein denaturation and a general synthesis of a guanidine derivative.

Protocol 1: Guanidine Hydrochloride-Induced Protein Denaturation

This protocol outlines a typical experiment to monitor protein unfolding using fluorescence spectroscopy.

Materials:

  • Lyophilized protein of interest

  • Guanidine hydrochloride (ultra-pure grade)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the desired buffer. Ensure the pH is readjusted after the GdnHCl has dissolved. Determine the precise concentration by refractive index measurements.

  • Protein Solution Preparation: Prepare a stock solution of the protein in the same buffer. Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm).

  • Denaturation Series: Prepare a series of solutions with increasing concentrations of GdnHCl (e.g., from 0 M to 6 M in 0.2 M increments) in cuvettes. The final protein concentration should be kept constant across all samples.

  • Incubation: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This time can vary significantly between proteins and should be determined empirically.

  • Fluorescence Measurement: Excite the protein solution at 280 nm or 295 nm (for selective tryptophan excitation) and record the emission spectrum (typically from 300 nm to 400 nm).

  • Data Analysis: Plot the change in fluorescence intensity or the wavelength of maximum emission as a function of GdnHCl concentration. Fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm), which is a measure of protein stability.

Protocol 2: General Synthesis of an Aryl Guanidine Derivative

This protocol describes a common method for the synthesis of N-aryl guanidines.

Materials:

  • Aryl amine (e.g., 4-methoxyaniline for the synthesis of a 1-(4-methoxyphenyl)guanidine precursor)

  • Cyanamide

  • Scandium(III) triflate (catalyst)

  • Water (solvent)

  • Hydrochloric acid (for salt formation)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl amine and cyanamide in water.

  • Catalyst Addition: Add a catalytic amount of scandium(III) triflate to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Salt Formation: Dissolve the purified guanidine base in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Visualizing Experimental Workflows and Pathways

Diagrams can clarify complex processes and relationships, aiding in the consistent execution of experiments.

protein_denaturation_workflow Protein Denaturation and Refolding Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refolding NativeProtein Native Protein in Buffer Denaturation Incubate Protein with Varying [GdnHCl] NativeProtein->Denaturation DenaturantStock GdnHCl Stock Solution (e.g., 8M) DenaturantStock->Denaturation Measurement Spectroscopic Measurement (e.g., Fluorescence) Denaturation->Measurement UnfoldedProtein Unfolded Protein DataAnalysis Data Analysis (Determine Cm) Measurement->DataAnalysis Refolding Dilution or Dialysis to Remove GdnHCl UnfoldedProtein->Refolding Refolding Conditions RefoldedProtein Refolded Protein Refolding->RefoldedProtein ActivityAssay Functional Assay RefoldedProtein->ActivityAssay

Benchmarking 1-(4-Methoxyphenyl)guanidine Hydrochloride Against Standard Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(4-Methoxyphenyl)guanidine hydrochloride against established standard inhibitors of Nitric Oxide Synthase (NOS). Due to the current absence of publicly available, direct experimental data on the inhibitory activity of this compound, this document outlines a framework for its evaluation. The comparison is based on the well-documented activity of structurally related guanidine derivatives as NOS inhibitors.

Introduction to this compound and Nitric Oxide Synthase

This compound is a guanidine derivative. The guanidine group is a key structural feature in many biologically active compounds, including known inhibitors of Nitric Oxide Synthase (NOS)[1][2][3]. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response[4][5]. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)[4][5]. Dysregulation of NO production is implicated in numerous diseases, making NOS isoforms important therapeutic targets[3][6][7]. While direct inhibitory data for this compound is not available, its structural similarity to other aryl guanidines suggests it may act as an inhibitor of NOS[1].

Comparative Analysis of Inhibitors

This section presents a hypothetical benchmarking of this compound against two standard NOS inhibitors: L-NAME (a non-selective inhibitor) and Aminoguanidine (a selective iNOS inhibitor). The data for the standard inhibitors is sourced from existing literature, while the activity of this compound is presented as a predictive framework pending experimental validation.

Table 1: Inhibitor Performance Comparison
InhibitorTarget(s)IC50 / Ki (µM)SelectivityMechanism of Action
This compound Predicted: NOS isoformsData not availableTo be determinedPredicted: Competitive with L-arginine
L-NAME (Nω-nitro-L-arginine methyl ester) nNOS, eNOS, iNOS (non-selective)Ki: ~0.015 (nNOS), ~0.039 (eNOS), ~4.4 (iNOS)Non-selectiveCompetitive inhibitor of L-arginine binding
Aminoguanidine Primarily iNOSIC50: ~20-30 (iNOS); ~800-1000 (nNOS, eNOS)Selective for iNOS over nNOS and eNOSMechanism-based inactivator and competitive inhibitor

Experimental Protocols

To experimentally validate the inhibitory potential of this compound and enable a direct comparison, the following standard protocols for assessing NOS inhibition are recommended.

In Vitro NOS Inhibition Assay (Griess Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified NOS isoforms.

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS enzymes.

  • L-arginine (substrate).

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors).

  • Calmodulin (for nNOS and eNOS activation).

  • Griess Reagent (for nitrite detection).

  • This compound and standard inhibitors (L-NAME, Aminoguanidine).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NOS enzyme, and all cofactors. For nNOS and eNOS, also include calmodulin and Ca2+.

  • Add varying concentrations of this compound or a standard inhibitor to the reaction mixture.

  • Initiate the enzymatic reaction by adding L-arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a zinc acetate solution to precipitate proteins).

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Add Griess Reagent to the supernatant and incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite produced, which reflects NO synthesis.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Nitric Oxide Production Assay

Objective: To assess the ability of this compound to inhibit NO production in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line (for iNOS).

  • Human umbilical vein endothelial cells (HUVECs) (for eNOS).

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression in RAW 264.7 cells.

  • Vascular endothelial growth factor (VEGF) to stimulate eNOS in HUVECs.

  • Cell culture medium and supplements.

  • This compound and standard inhibitors.

  • Griess Reagent.

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • For RAW 264.7 cells, stimulate with LPS and IFN-γ for several hours to induce iNOS expression.

  • Treat the cells with varying concentrations of this compound or a standard inhibitor for a specified duration.

  • For HUVECs, stimulate with VEGF in the presence of the inhibitor.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Assay as described above.

  • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway and a general workflow for screening and validating potential NOS inhibitors.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Responses Cellular Responses (e.g., Vasodilation) PKG->Cellular_Responses Inhibitor 1-(4-Methoxyphenyl)guanidine HCl (Hypothesized Inhibitor) Inhibitor->NOS

Caption: Nitric Oxide Signaling Pathway and Hypothesized Inhibition.

Experimental_Workflow Start Start: Identify Potential NOS Inhibitor In_Vitro In Vitro Enzymatic Assay (e.g., Griess Assay) Start->In_Vitro IC50 Determine IC50 values for nNOS, iNOS, and eNOS In_Vitro->IC50 Cell_Based Cell-Based Assay (e.g., RAW 264.7, HUVEC) IC50->Cell_Based Cellular_IC50 Determine Cellular IC50 and Assess Cytotoxicity Cell_Based->Cellular_IC50 SAR Structure-Activity Relationship (SAR) Studies Cellular_IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End End: Candidate for Further Development In_Vivo->End

Caption: General Workflow for NOS Inhibitor Screening and Development.

Conclusion

While this compound remains to be experimentally characterized as a Nitric Oxide Synthase inhibitor, its chemical structure places it within a class of compounds known to target these enzymes. This guide provides a framework for its systematic evaluation against established standards like L-NAME and Aminoguanidine. The outlined experimental protocols offer a clear path for researchers to generate the necessary quantitative data to fully assess the therapeutic potential of this compound. Future studies are essential to determine its potency, isoform selectivity, and mechanism of action, which will be critical in understanding its potential applications in research and drug development.

References

Head-to-Head Comparison: 1-(4-Methoxyphenyl)guanidine Hydrochloride in Analgesic and Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(4-Methoxyphenyl)guanidine hydrochloride against established drugs in the fields of analgesia and inflammation. While comprehensive experimental data on this compound is emerging, this document outlines its potential mechanisms of action and provides a framework for its evaluation alongside well-characterized therapeutic agents. The comparison focuses on three classes of drugs representing different mechanisms of action: non-selective COX inhibitors (Indomethacin), selective COX-2 inhibitors (Celecoxib), and nitric oxide synthase (NOS) inhibitors (L-NMMA).

Mechanism of Action Overview

Recent research suggests that guanidine derivatives may possess analgesic and anti-inflammatory properties.[1] Specifically, 1-(4-Methoxyphenyl)guanidine is noted for its potential to modulate nitric oxide pathways, which are crucial in both inflammatory and pain signaling cascades.[2] This positions it as a compound of interest for novel drug discovery. In contrast, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib primarily target the cyclooxygenase (COX) enzymes, while L-NMMA directly inhibits nitric oxide synthases.

Indomethacin , a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[5] By blocking both isoforms, indomethacin provides potent anti-inflammatory and analgesic effects, but its lack of selectivity can lead to gastrointestinal side effects due to the inhibition of COX-1, which has a protective role in the gastric mucosa.[3]

Celecoxib is a selective COX-2 inhibitor.[6][7] The COX-2 enzyme is primarily induced during inflammation, and its inhibition is thought to be the main driver of the anti-inflammatory and analgesic effects of NSAIDs.[8][9] By selectively targeting COX-2, celecoxib aims to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

L-NMMA (N G-monomethyl-L-arginine) is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS).[10][11][12] These enzymes are responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. Overproduction of NO by iNOS is a hallmark of inflammation.[13] Therefore, inhibition of iNOS is a therapeutic strategy for inflammatory conditions.

Quantitative Data Comparison

A direct quantitative comparison of the in vitro efficacy of these compounds requires experimental data such as the half-maximal inhibitory concentration (IC50). The following table summarizes typical IC50 values for the comparator drugs against their primary targets. No publicly available IC50 data for this compound was identified at the time of this publication.

CompoundTargetIC50
Indomethacin COX-1~0.01-0.1 µM
COX-2~0.5-1.5 µM
Celecoxib COX-1>10 µM
COX-2~0.04 µM
L-NMMA nNOS~4.9 µM[10]
iNOS~6.6 µM[10]
eNOS~3.5 µM[10]
This compound COX-1, COX-2, nNOS, iNOS, eNOSData not available

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the inflammatory cascade and the points of intervention for these compounds.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 Cell_Stimuli->PLA2 activates NFkB NF-κB Activation Cell_Stimuli->NFkB activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection_Platelets GI Protection, Platelet Function Prostaglandins_COX1->GI_Protection_Platelets leads to Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation_Pain leads to L_Arginine L-Arginine iNOS iNOS (Inducible) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation_Vasodilation Inflammation, Vasodilation NO->Inflammation_Vasodilation contributes to Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene_Expression promotes Gene_Expression->COX2 expresses Gene_Expression->iNOS expresses Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits L_NMMA L_NMMA L_NMMA->iNOS inhibits Methoxyphenylguanidine 1-(4-Methoxyphenyl)guanidine (Hypothesized Target) Methoxyphenylguanidine->iNOS potentially inhibits

Caption: Inflammatory pathway showing targets of comparator drugs.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vivo and in vitro assays are provided below.

In Vivo Analgesic and Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of new compounds.[3][4][7]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal paw volume of the right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups (various doses of this compound).

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[3]

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Carrageenan_Workflow start Start acclimatize Animal Acclimatization start->acclimatize fasting Overnight Fasting acclimatize->fasting measure_initial Measure Initial Paw Volume fasting->measure_initial grouping Group Allocation (Vehicle, Positive Control, Test) measure_initial->grouping dosing Administer Compound or Vehicle grouping->dosing induce_edema Induce Edema with Carrageenan Injection dosing->induce_edema 1 hour later measure_edema Measure Paw Volume (1, 2, 3, 4, 5 hours) induce_edema->measure_edema analysis Calculate % Inhibition of Edema measure_edema->analysis end End analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

2. Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral pain used to screen for analgesic activity.[5][6][14]

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups.

    • The test compound or vehicle is administered (p.o. or i.p.).

    • After a set pre-treatment time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.[6]

    • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes).[6]

  • Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the vehicle control group.

Writhing_Test_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Group Allocation (Vehicle, Positive Control, Test) acclimatize->grouping dosing Administer Compound or Vehicle grouping->dosing induce_writhing Inject Acetic Acid (i.p.) dosing->induce_writhing 30-60 min later observe Observe and Count Writhes (e.g., 20 min) induce_writhing->observe analysis Calculate % Analgesic Activity observe->analysis end End analysis->end

Caption: Workflow for Acetic Acid-Induced Writhing Test.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of NOS enzymes.[15][16][17]

  • Principle: The assay measures the conversion of L-arginine to L-citrulline and nitric oxide. The amount of nitrite (a stable oxidation product of NO) is quantified using the Griess reagent.

  • Materials:

    • Purified NOS isoforms (iNOS, nNOS, eNOS)

    • Assay buffer

    • L-arginine (substrate)

    • NADPH and other cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

    • Griess reagent

    • Test compound (this compound) and positive control (L-NMMA)

  • Procedure:

    • The reaction mixture containing the assay buffer, NOS enzyme, and cofactors is prepared.

    • The test compound at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by adding L-arginine.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the Griess reagent is added to measure the nitrite concentration colorimetrically at ~540 nm.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of the test compound.

NOS_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, NOS, Cofactors) start->prepare_reagents add_compound Add Test Compound (Varying Concentrations) prepare_reagents->add_compound pre_incubate Pre-incubate add_compound->pre_incubate start_reaction Initiate Reaction (Add L-Arginine) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_griess Add Griess Reagent stop_reaction->add_griess measure Measure Absorbance (~540 nm) add_griess->measure calculate_ic50 Calculate IC50 measure->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro NOS Inhibition Assay.

Conclusion

This compound represents a compound with potential analgesic and anti-inflammatory effects, possibly through the modulation of nitric oxide synthase. To fully characterize its therapeutic potential, rigorous head-to-head comparisons with established drugs like Indomethacin, Celecoxib, and L-NMMA are essential. The experimental protocols and comparative framework provided in this guide offer a foundation for such investigations. Future studies determining the IC50 values of this compound against COX and NOS enzymes, along with in vivo efficacy studies, will be critical in elucidating its precise mechanism of action and its promise as a novel therapeutic agent.

References

A Comparative Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical and analytical overview of available data related to 1-(4-Methoxyphenyl)guanidine hydrochloride and its derivatives. Due to a lack of direct experimental studies on the title compound, this guide focuses on a closely related derivative, 1-(tert-Butyl)-2-(4-methoxyphenyl)guanidine hydrochloride, and discusses potential biological activities based on comparative analysis of structurally similar guanidine compounds.

Physicochemical and Synthetic Data of a Key Derivative

While data on this compound is scarce in publicly available literature, a study detailing the synthesis and characterization of the closely related N-tert-butyl derivative provides valuable insights.

Table 1: Physicochemical and Synthesis Data for 1-(tert-Butyl)-2-(4-methoxyphenyl)guanidine hydrochloride

ParameterValue
Molecular Formula C₁₂H₂₀ClN₃O
Molecular Weight 257.76 g/mol
Melting Point 179-180 °C
Yield 69%
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 9.52 (s, 1H), 8.07 (s, 1H), 7.30 (s, 2H), 7.13 (d, J = 8.4 Hz, 2H), 6.97 (d, J = 8.4 Hz, 2H), 3.75 (s, 3H), 1.36 (s, 9H)
¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) 157.9, 154.4, 128.1, 127.0, 114.8, 55.4, 51.7, 28.8
HRMS (ESI) m/z [M+H]⁺ Calculated: 222.1555, Found: 222.1553
Experimental Protocols

Synthesis of 1-(tert-Butyl)-2-(4-methoxyphenyl)guanidine hydrochloride:

The synthesis of this derivative involves a one-pot reaction from N-chlorophthalimide, an isocyanide, and an amine.

Materials:

  • N-chlorophthalimide

  • 4-methoxyphenyl isocyanide

  • tert-Butylamine

  • Triethylamine

  • Anhydrous acetonitrile

  • Hydrochloric acid (aqueous solution)

  • Chloroform

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • A suspension of N-chlorophthalimide (1.0 mmol) in anhydrous acetonitrile (2 mL) is cooled to 0 °C.

  • 4-methoxyphenyl isocyanide (1.1 mmol) is added, and the mixture is stirred at 0 °C for 15 minutes.

  • Triethylamine (1.0 mmol) and subsequently tert-butylamine (1.2 mmol) are added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an aqueous HCl solution (0.5 M, 30 mL) and extracted with chloroform (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure compound.

Mandatory Visualizations

G cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product N-chlorophthalimide N-chlorophthalimide Reaction_Vessel Reaction in Acetonitrile N-chlorophthalimide->Reaction_Vessel 4-methoxyphenyl_isocyanide 4-methoxyphenyl isocyanide 4-methoxyphenyl_isocyanide->Reaction_Vessel tert-Butylamine tert-Butylamine tert-Butylamine->Reaction_Vessel Product_HCl 1-(tert-Butyl)-2-(4-methoxyphenyl)guanidine hydrochloride Reaction_Vessel->Product_HCl 1. Stir 12h, RT 2. Workup with HCl

Caption: Synthetic pathway for 1-(tert-Butyl)-2-(4-methoxyphenyl)guanidine hydrochloride.

Comparative Analysis of Potential Biological Activities

Although no direct biological studies have been published for this compound, the guanidine scaffold is present in numerous biologically active compounds. Structure-activity relationship (SAR) studies of related series of compounds can provide insights into the potential applications of the title compound.

Anticonvulsant Activity

A series of N,N'-diarylguanidines have been evaluated as potent sodium channel blockers and anticonvulsant agents.[1] The presence of a methoxy-substituted aryl ring was found to be compatible with activity.

Table 2: Anticonvulsant and Sodium Channel Blocking Activity of Selected N,N'-Diarylguanidines

CompoundAnticonvulsant Activity (ED₅₀, mg/kg, i.p.)Sodium Channel Blockade (IC₅₀, µM)
1 H4-OCH₃251.5
2 4-Cl4-OCH₃150.8
3 4-n-Bu4-OCH₃100.5

Data is representative of the trends observed in the cited study and may not reflect the exact values for these specific simplified structures.

The data suggests that lipophilic substituents on one of the aryl rings, in combination with a methoxy group on the other, can enhance both in vitro and in vivo activity. This indicates that this compound could serve as a scaffold for the development of novel anticonvulsant agents.

G Aryl_Guanidine Aryl Guanidine Derivative Na_Channel Voltage-Gated Sodium Channel Aryl_Guanidine->Na_Channel Blockade Influx Na+ Influx Na_Channel->Influx Inhibition of Depolarization Neuronal Depolarization Influx->Depolarization Prevents Seizure Seizure Activity Depolarization->Seizure Reduces

Caption: Potential mechanism of anticonvulsant action via sodium channel blockade.

Antimicrobial Activity

Various alkyl-guanidine derivatives have demonstrated potent broad-spectrum antibacterial activity.[2][3][4] The proposed mechanism of action involves interaction with and disruption of the bacterial cell membrane.

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Representative Guanidine-based Antibacterials

Compound TypeGram-positive (e.g., S. aureus)Gram-negative (e.g., E. coli)
Alkyl-guanidine monomer 0.12 - 42 - >64
Alkyl-guanidine dimer 0.06 - 21 - 32

While this compound is an aryl, not an alkyl, derivative, the potent antimicrobial activity of the guanidinium group is a well-established principle. The lipophilicity and electronic properties of the 4-methoxyphenyl group would likely influence its interaction with bacterial membranes and, consequently, its antimicrobial profile. Further studies would be required to determine if it possesses significant antibacterial properties.

Conclusion

The available data on this compound is limited. However, analysis of a closely related synthetic derivative and comparison with other biologically active guanidine compounds suggest that this chemical scaffold holds potential for development in areas such as anticonvulsant and antimicrobial therapies. The synthetic route is accessible, allowing for the generation of analogs for further structure-activity relationship studies. Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given the absence of specific toxicological data, researchers handling 1-(4-Methoxyphenyl)guanidine hydrochloride should adhere to standard prudent laboratory practices for handling potentially hazardous materials.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

In the absence of a specific SDS, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Hazardous Waste Determination: The first step in proper disposal is to determine if the waste is hazardous.[1][2][3] Since the specific hazards of this compound are not known, it is safest to assume it is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the following characteristics:

    • Ignitability: The ability to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The potential to explode or react violently.

    • Toxicity: The ability to be harmful or fatal if ingested or absorbed.

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[4]

    • Do not mix this waste with other chemical waste streams unless instructed to do so by your EHS department.[4]

    • Solid waste (e.g., contaminated gloves, weigh paper) should be collected separately from liquid waste.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the approximate amount of waste in the container.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.[5]

    • Keep the container closed except when adding waste.[4]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Provide them with all the information from the waste label.

Spill and Emergency Procedures
  • Small Spills:

    • Wear appropriate PPE.

    • If it is a solid, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.

    • If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.

Quantitative Data

No specific quantitative data for this compound, such as permissible exposure limits or waste classification codes, could be found. The following table provides a general framework for hazardous waste characterization.

Hazard CharacteristicGeneral Criteria
Ignitability Liquids with a flash point < 60°C (140°F)
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5
Reactivity Unstable, reacts violently with water, or generates toxic gases
Toxicity Contains contaminants at concentrations exceeding regulatory limits

Source: U.S. Environmental Protection Agency (EPA)

Experimental Protocols and Workflows

Disposal Workflow for Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a chemical, such as this compound, for which a specific Safety Data Sheet is not available.

start Start: Need to dispose of This compound search_sds Search for specific Safety Data Sheet (SDS) start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow disposal instructions in the SDS sds_found->follow_sds Yes no_sds No specific SDS found sds_found->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->consult_ehs treat_as_hazardous Assume the chemical is hazardous consult_ehs->treat_as_hazardous package Package in a labeled, compatible container treat_as_hazardous->package store Store in a designated satellite accumulation area package->store request_pickup Arrange for hazardous waste pickup with EHS store->request_pickup request_pickup->end

Caption: Disposal workflow for uncharacterized chemicals.

References

Essential Safety and Operational Guide for Handling 1-(4-Methoxyphenyl)guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Methoxyphenyl)guanidine hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Profile:

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesMust be worn at all times to protect against dust particles and splashes.[1][4]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[4][5] It is important to change gloves frequently.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.
ApronAn impervious apron is recommended for additional protection.[1][2]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended, especially when handling the powder outside of a ventilated enclosure, to prevent inhalation of dust.[1][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is mandatory for the safe handling of this compound.

1. Engineering Controls:

  • Always handle the compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6][7]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting procedures within a ventilated enclosure to control dust.

  • Use anti-static measures to prevent the accumulation of static electricity, which can cause dust to become airborne and potentially ignite.[2]

  • Keep the container of the chemical tightly closed when not in use.[6][7]

3. Solution Preparation:

  • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Ensure the vessel is appropriately sized to prevent overflow.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][4][6][7]

  • Decontaminate all work surfaces after use.

  • Remove and properly dispose of contaminated PPE.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

  • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • All waste must be disposed of through an approved waste disposal plant.[1][2][6][7]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][7]

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Verify Engineering Controls (Fume Hood, Eyewash) A->B Pre-operational Checks C Weigh Compound in Ventilated Enclosure B->C Proceed to Handling D Prepare Solution in Fume Hood C->D Transfer Compound E Decontaminate Work Surfaces D->E Post-Experiment F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Approved Vendor F->G Follow Regulations H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A flowchart outlining the safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)guanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)guanidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。